Rociletinib

Catalog No.
S547964
CAS No.
1374640-70-6
M.F
C27H28F3N7O3
M. Wt
555.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rociletinib

CAS Number

1374640-70-6

Product Name

Rociletinib

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C27H28F3N7O3

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CO1686; CO-1686; CO 1686; AVL301; AVL 301; AVL-301; CNX419; CNX 419; CNX-419; Rociletinib.

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

The exact mass of the compound Rociletinib is 555.22057 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: EGFR T790M Mutation Resistance in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The EGFR T790M mutation represents a pivotal resistance mechanism in non-small cell lung cancer (NSCLC) patients treated with first- and second-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). This gatekeeper mutation occurs in approximately 50-60% of cases acquiring resistance to gefitinib, erlotinib, and afatinib, fundamentally altering treatment paradigms in EGFR-mutant lung cancer. The development of third-generation EGFR-TKIs, specifically osimertinib, has transformed clinical management by effectively targeting T790M-positive tumors, yet resistance to these agents inevitably emerges through diverse mechanisms including tertiary mutations (e.g., C797S), bypass pathway activation, and phenotypic transformation. This whitepaper provides a comprehensive technical overview of T790M-mediated resistance mechanisms, detection methodologies, therapeutic strategies, and emerging research directions for scientists and drug development professionals working in oncology research. Current investigations focus on combination therapies, fourth-generation inhibitors, and novel allosteric approaches to overcome resistance, representing the frontier of targeted therapy development in EGFR-mutant NSCLC.

Introduction and Historical Context

The discovery of sensitizing EGFR mutations in NSCLC and subsequent development of EGFR-targeted therapies represents a landmark advancement in precision oncology. First-generation EGFR-TKIs (gefitinib, erlotinib) demonstrated remarkable efficacy in patients whose tumors harbored activating EGFR mutations (exon 19 deletions and L858R), with response rates of 60-80% and progression-free survival of 9-13 months. However, acquired resistance inevitably developed, typically within 10-14 months of treatment initiation. In 2005, research groups identified the T790M mutation (a cytosine to thymine substitution at nucleotide 2369 resulting in threonine to methionine substitution at codon 790) as the predominant mechanism of acquired resistance, present in approximately 50-60% of resistant cases [1] [2].

This gatekeeper mutation resides within the kinase domain of EGFR and was initially hypothesized to cause steric hindrance that impedes TKI binding while maintaining ATP affinity and downstream signaling. The T790M mutation occurs most frequently as a secondary mutation acquired under selective TKI pressure, though rare cases of germline T790M have been reported in familial NSCLC. The clinical significance of T790M resistance prompted the development of third-generation EGFR-TKIs specifically designed to target T790M-containing mutants while sparing wild-type EGFR, culminating in the 2015 approval of osimertinib and establishing a new standard for T790M-positive NSCLC [1] [2].

Molecular Mechanisms of T790M-Mediated Resistance

Structural and Biochemical Basis

The T790M mutation confers resistance through multiple complementary mechanisms that have been elucidated through structural biology and biochemical studies:

  • Steric Hindrance: The substitution of threonine with the more bulky methionine residue at position 790 creates steric interference in the ATP-binding pocket, reducing the binding affinity of first- and second-generation TKIs. This "gatekeeper" effect physically blocks drug access while still permitting ATP binding and catalytic activity [1] [3].

  • Altered ATP Affinity: T790M restoration of ATP affinity to near wild-type levels significantly reduces TKI effectiveness. First-generation TKIs compete with ATP for binding to the kinase domain, and the increased ATP affinity resulting from T790M diminishes their competitive inhibition. Biochemical studies demonstrated that T790M increases the Michaelis constant (K~m~) for ATP approximately 5-fold compared with L858R mutant EGFR, substantially exceeding the inhibitory capacity of reversible TKIs [4] [2].

  • Allelic Amplification: In models of resistance to irreversible EGFR inhibitors, focal amplification of the EGFR T790M allele emerges as an additional resistance mechanism. This amplification preferentially involves the T790M-containing allele, leading to dramatically enhanced EGFR phosphorylation that requires higher drug concentrations for complete inhibition. Cells with T790M amplification remain EGFR-dependent, as demonstrated by sensitivity to EGFR knockdown, suggesting ongoing oncogene addiction [4].

Complementary Resistance Pathways

While T790M represents the most common resistance mechanism, tumors frequently employ complementary pathways to bypass EGFR inhibition:

  • MET Amplification: Occurring in approximately 5-20% of TKI-resistant cases, MET amplification activates ERBB3-PI3K signaling independently of EGFR, maintaining downstream survival signals despite effective EGFR inhibition. Approximately 40-50% of tumors with MET amplification concurrently harbor T790M mutations, indicating polyclonal resistance [1] [3].

  • HER2 Amplification: Observed in 10-20% of resistant cases, HER2 amplification provides an alternative receptor tyrosine kinase signaling pathway that reactivates PI3K-AKT and MAPK signaling cascades [3].

  • Phenotypic Transformation: Histological transformation to small cell lung cancer (SCLC) occurs in approximately 14% of resistant cases, while epithelial-mesenchymal transition (EMT) is observed in approximately 40%. These transformations fundamentally alter cellular identity and signaling dependencies, reducing reliance on EGFR pathway signaling [3].

Table 1: Major Resistance Mechanisms to Early-Generation EGFR-TKIs

Resistance Mechanism Frequency Key Features Detection Methods
T790M mutation 50-60% Gatekeeper mutation in exon 20; increases ATP affinity PCR, NGS, targeted enrichment
MET amplification 5-20% Activates ERBB3/PI3K bypass signaling; often coexists with T790M FISH, NGS
HER2 amplification 10-20% Alternative RTK signaling pathway FISH, NGS
Small cell transformation ~14% Histological change with retained EGFR mutations Histopathology, IHC
Epithelial-mesenchymal transition ~40% Reduced EGFR dependency; increased invasive capacity IHC, gene expression

Detection Methodologies and Experimental Protocols

Tissue-Based Detection Methods

Accurate identification of T790M status is critical for therapeutic decision-making. Various methodologies with differing sensitivities and specificities have been developed:

  • Direct DNA Sequencing: The historical gold standard, Sanger sequencing detects mutations present in ≥15-20% of alleles. While comprehensive for detecting known and novel mutations, its relatively low sensitivity limits detection in heterogeneous tumors or samples with low tumor cell content [1].

  • PCR-Based Techniques: Amplification refractory mutation system (ARMS) and Scorpion Amplification Refractory Mutation System (SARMS) technologies offer improved sensitivity (1-5% mutant allele frequency) through allele-specific amplification. These methods are commercially available and widely implemented in clinical laboratories [1].

  • Mutant-Enriched PCR: This technique uses restriction enzymes or blocking primers to selectively digest or inhibit wild-type sequences prior to amplification, enhancing sensitivity to 0.1-1% mutant allele frequency. It is particularly valuable for detecting T790M in samples with limited tumor content or early resistance emergence [1].

  • Next-Generation Sequencing (NGS): Comprehensive NGS panels simultaneously assess T790M status, other EGFR mutations, and parallel resistance mechanisms (MET amplification, etc.). The approach provides high sensitivity (1-5%) and broad genomic coverage, enabling complete resistance profiling from limited tissue material [5] [2].

Liquid Biopsy Approaches

Liquid biopsy using circulating tumor DNA (ctDNA) from plasma enables non-invasive, serial assessment of T790M status, addressing the challenges of tissue acquisition in progressing patients:

  • PointMan Technology: This selective DNA enrichment method uses mutation-specific primers to preferentially amplify T790M-containing sequences while inhibiting wild-type amplification. In clinical validation, it demonstrated 91.7% concordance with tissue testing, providing a robust approach for plasma-based T790M detection [6].

  • Droplet Digital PCR (ddPCR): This technique partitions samples into thousands of nanoliter-sized droplets, enabling absolute quantification of mutant alleles with exceptional sensitivity (0.1-0.01%). ddPCR is particularly valuable for monitoring T790M dynamics during treatment and early resistance emergence [6].

  • BEAMing Technology: Combining beads, emulsion, amplification, and magnetic separation, BEAMing achieves single-molecule sensitivity for T790M detection, facilitating ultra-sensitive monitoring of minimal residual disease and emerging resistance clones [6].

Table 2: Analytical Performance of T790M Detection Methodologies

Methodology Sensitivity Advantages Limitations
Direct sequencing 15-20% Detects all mutations; low cost Limited sensitivity; poor for heterogeneous samples
ARMS/Scorpion 1-5% Clinical validation; rapid turnaround Limited to known mutations
Mutant-enriched PCR 0.1-1% High sensitivity; cost-effective Complex optimization; false positives possible
Next-generation sequencing 1-5% Comprehensive genomic profile; discovers novel mutations Higher cost; bioinformatics complexity
Droplet digital PCR 0.1-0.01% Extreme sensitivity; absolute quantification Targeted approach only
PointMan enrichment ~1% Selective amplification; works with fragmented DNA Requires validation against standards
Experimental Protocol: T790M Detection Using PointMan Technology

For researchers establishing T790M detection capabilities, the following protocol provides a framework for plasma-based mutation analysis:

  • Sample Collection and Processing:

    • Collect whole blood (10-20 mL) in EDTA or specialized ctDNA collection tubes
    • Process within 2-4 hours of collection with double centrifugation (800×g for 10 minutes, then 14,000×g for 10 minutes) to remove cellular contaminants
    • Store plasma at -80°C until DNA extraction
  • cfDNA Extraction:

    • Use the QIAamp Circulating Nucleic Acid Kit or equivalent
    • Elute in 20-50 μL of TE buffer or nuclease-free water
    • Quantify using fluorometry (Qubit dsDNA HS Assay)
  • PointMan Enrichment PCR:

    • Prepare reaction mix: 5 μL DNA, 2 μL PointMan primer mix, 10 μL master mix, 3 μL RNase/DNase-free water
    • Thermal cycling: 95°C for 2 min; 50 cycles of 95°C for 10s, 50°C for 20s, 70°C for 1s, 60°C for 30s; melting curve analysis 60°C to 95°C
    • Confirm amplification by agarose gel electrophoresis (expected product: ~200 bp)
  • Mutation Detection:

    • Purify PCR products using commercial cleanup kits
    • Perform direct sequencing with BigDye Terminator v3.1
    • Analyze chromatograms for T790M (c.2369C>T) mutation

For low-concentration samples, nested PCR amplification of PointMan products may be necessary using EGFR-specific primers (forward: 5'-TCCAGGAAGCCTACGTGATG-3', reverse: 5'-CCCTGATTACCTTTGCGATCTG-3') prior to sequencing [6].

Therapeutic Strategies Targeting T790M Resistance

Third-Generation EGFR-TKIs

Third-generation EGFR-TKIs were specifically engineered to covalently bind to C797 within the ATP-binding pocket while accommodating the steric challenges posed by T790M:

  • Osimertinib (AZD9291): This irreversible T790M-selective inhibitor demonstrated remarkable efficacy in T790M-positive NSCLC, with response rates of 61-71% and median progression-free survival of 9.6-10.1 months in the AURA trials. Osimertinib received FDA approval in 2015 for T790M-positive NSCLC following prior TKI therapy, and subsequently in 2018 as first-line therapy for EGFR-mutant NSCLC based on the FLAURA trial showing superior PFS compared to first-generation TKIs (18.9 vs. 10.2 months) [5] [2].

  • Other Third-Generation Agents: Additional compounds including rociletinib (CO-1686), HM61713 (BI 1482694), ASP8273, EGF816, and PF-06747775 have demonstrated clinical activity against T790M-positive tumors, though development of some has been discontinued due to toxicity profiles or inferior efficacy compared to osimertinib [5].

Mechanisms of Resistance to Third-Generation TKIs

Despite initial efficacy, resistance to third-generation TKInvariably develops through diverse mechanisms:

  • Tertiary EGFR Mutations: The C797S mutation (cysteine to serine substitution at position 797) prevents covalent binding of osimertinib and other third-generation TKIs, representing the most common resistance mechanism (15-40% of cases). The structural relationship between T790M and C797S mutations critically determines therapeutic implications: when T790M and C797S occur in cis (same allele), complete resistance to all available EGFR-TKIs results; when in trans (different alleles), combination first- and third-generation TKIs may remain effective [5] [2].

  • Bypass Pathway Activation: Resistance frequently occurs through activation of alternative signaling pathways, including MET amplification (15-20%), HER2 amplification (10-20%), and mutations in RAS-MAPK pathway components. These maintain downstream survival signaling despite effective EGFR inhibition [5] [2].

  • Histological Transformation: Approximately 4-15% of osimertinib-resistant cases undergo small cell lung cancer transformation or epithelial-mesenchymal transition, fundamentally altering therapeutic vulnerabilities and requiring different treatment approaches [2].

G EGFR TKI EGFR TKI T790M Mutation T790M Mutation EGFR TKI->T790M Mutation Selective Pressure Third-gen TKI\n(Osimertinib) Third-gen TKI (Osimertinib) T790M Mutation->Third-gen TKI\n(Osimertinib) Therapeutic Targeting C797S Mutation C797S Mutation Third-gen TKI\n(Osimertinib)->C797S Mutation Resistance Development Bypass Pathways\n(MET/HER2 amp) Bypass Pathways (MET/HER2 amp) Third-gen TKI\n(Osimertinib)->Bypass Pathways\n(MET/HER2 amp) Alternative Resistance Phenotypic Transformation\n(SCLC/EMT) Phenotypic Transformation (SCLC/EMT) Third-gen TKI\n(Osimertinib)->Phenotypic Transformation\n(SCLC/EMT) Lineage Plasticity

Evolution of EGFR TKI resistance showing sequential mutation development under therapeutic pressure

Emerging Therapeutic Approaches

Novel strategies are under investigation to address resistance to third-generation TKIs:

  • Allosteric Inhibitors: EAI045 represents a first-in-class allosteric inhibitor that binds outside the ATP-pocket, maintaining activity against T790M/C797S triple mutants. As monotherapy, EAI045 shows limited efficacy due to incomplete inhibition of EGFR dimerization, but combination with cetuximab (which disrupts dimerization) demonstrates potent activity in triple-mutant models [5].

  • Antibody-Drug Conjugates: Compounds like patritumab deruxtecan (HER3-DXd) target HER3, which is commonly expressed in EGFR-mutant NSCLC despite HER2/HER3 amplification, delivering cytotoxic payloads specifically to tumor cells while bypassing kinase domain resistance mutations.

  • Combination Therapies: Rational combination strategies targeting parallel resistance pathways include osimertinib plus MET inhibitors (for MET amplification), osimertinib plus SHP2 inhibitors (for RAS pathway activation), and osimertinib plus chemotherapy to address heterogeneous resistance mechanisms [3] [2].

Research Frontiers and Future Directions

Understanding Heterogeneous Resistance Patterns

Recent research has revealed profound tumor heterogeneity in T790M-mediated resistance, with significant implications for therapeutic strategies:

  • Spatial Heterogeneity: Multi-region sequencing demonstrates that T790M positivity varies between different tumor sites within the same patient, with mixed responses common following osimertinib therapy. This heterogeneity necessitates comprehensive sampling or liquid biopsy approaches to fully characterize the resistance landscape [1] [2].

  • Temporal Evolution: Sequential liquid biopsy analyses reveal dynamic clonal evolution during TKI treatment, with T790M clones expanding under selective pressure from first-generation TKIs, then declining while C797S or alternative resistance clones emerge during osimertinib therapy. Understanding these evolutionary patterns is critical for designing sequential or combination treatment strategies [5] [2].

  • Microenvironmental Influences: Tumor-stroma interactions, particularly hepatocyte growth factor (HGF) secretion from stromal cells, activate MET signaling and confer resistance to EGFR-TKIs even in T790M-negative cells, representing a non-genetic resistance mechanism that may require microenvironment-targeting approaches [3] [7].

Novel Therapeutic Targets

Advanced genomic and functional analyses continue to identify new vulnerabilities in T790M-mediated resistance:

  • ITGAM Pathway: Bioinformatic analyses of EGFR-TKI resistant PDX models identified integrin subunit alpha M (ITGAM) as a potential resistance mediator and therapeutic target. Elevated ITGAM expression correlates with poor disease-free survival in NSCLC patients, and computational drug repositioning approaches have identified multiple existing agents with predicted activity against ITGAM-high tumors [7].

  • Apoptosis Regulation: Alterations in BCL-2 family proteins and upregulation of anti-apoptotic signals represent common adaptive responses to EGFR inhibition. Combination therapies pairing EGFR-TKIs with BH3-mimetics (venetoclax, navitoclax) are under investigation to enhance therapeutic efficacy and prevent resistance development [3].

  • Immune Checkpoint Modulation: While EGFR-mutant NSCLC has historically demonstrated limited response to immune checkpoint inhibitors, recent evidence suggests that specific subgroups (particularly L858R-mutant and T790M-negative tumors) may derive greater benefit from PD-1/PD-L1 inhibition following TKI resistance, potentially reflecting differential PD-L1 upregulation and tumor microenvironment composition [8].

Advanced Preclinical Models

The limitations of traditional cell line models in recapitulating T790M resistance heterogeneity have driven development of more physiologically relevant systems:

  • Patient-Derived Xenografts (PDX): PDX models maintain the genetic heterogeneity and drug response patterns of original patient tumors more faithfully than long-term cultured cell lines. Transcriptomic analyses of TKI-resistant PDX models have identified novel resistance-associated genes and pathways not apparent in conventional models [7].

  • 3D Organoid Cultures: Patient-derived organoids preserve tumor architecture and stromal interactions, enabling high-throughput drug screening in a more physiologically relevant context. Organoid models of T790M-positive NSCLC are being utilized to identify effective combination therapies and biomarkers of response [7].

  • Genetically Engineered Mouse Models (GEMMs): Sophisticated GEMMs incorporating inducible EGFR mutations and reporters allow longitudinal monitoring of tumor evolution and resistance development in an immune-competent setting, providing insights into microenvironmental contributions to TKI resistance [4] [2].

G EGFR Activating\nMutation EGFR Activating Mutation 1st/2nd Gen TKI 1st/2nd Gen TKI EGFR Activating\nMutation->1st/2nd Gen TKI T790M Mutation T790M Mutation 1st/2nd Gen TKI->T790M Mutation ~50-60% 3rd Gen TKI\n(Osimertinib) 3rd Gen TKI (Osimertinib) T790M Mutation->3rd Gen TKI\n(Osimertinib) Resistance Mechanisms Resistance Mechanisms 3rd Gen TKI\n(Osimertinib)->Resistance Mechanisms C797S Mutation C797S Mutation Resistance Mechanisms->C797S Mutation ~15-40% Bypass Activation Bypass Activation Resistance Mechanisms->Bypass Activation ~25-30% Phenotypic Change Phenotypic Change Resistance Mechanisms->Phenotypic Change ~4-15%

Therapeutic sequencing in EGFR-mutant NSCLC and resistance mechanism distribution

Conclusion

The EGFR T790M mutation represents both a formidable challenge in targeted cancer therapy and a remarkable success story for structure-based drug design. From its identification as the primary resistance mechanism to first-generation EGFR-TKIs to the development of effective third-generation inhibitors, the scientific journey surrounding T790M has transformed clinical management of EGFR-mutant NSCLC. However, the ongoing emergence of resistance to osimertinib, particularly through C797S mutations and bypass pathway activation, underscores the remarkable adaptability of cancer cells and the need for continued therapeutic innovation.

Future progress will require deeper understanding of tumor heterogeneity and clonal evolution during targeted therapy, development of innovative therapeutic strategies targeting allosteric sites and non-kinase vulnerabilities, and implementation of sophisticated diagnostic approaches that comprehensively characterize the dynamic resistance landscape. The integration of liquid biopsy technologies, functional precision medicine approaches, and rational combination therapies holds promise for overcoming the challenge of T790M-mediated resistance and extending survival for patients with EGFR-mutant NSCLC. As research continues to unravel the complexity of signaling adaptation and resistance plasticity, the lessons learned from targeting T790M will undoubtedly inform approaches to resistance across multiple oncogene-addicted cancers.

References

Rociletinib preclinical studies NSCLC cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Rociletinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). Its structure is based on a 2,4-diaminopyrimidine core and is designed to selectively target EGFR mutants with the T790M resistance mutation while sparing the wild-type (WT) receptor [1] [2].

The diagram below illustrates how its molecular structure correlates with its function.

G This compound This compound Acrylamide Acrylamide Group This compound->Acrylamide Aminopyrimidine Aminopyrimidine Group This compound->Aminopyrimidine Piperazine Piperazine Ring This compound->Piperazine Cys797 Irreversibly binds Cysteine 797 (C797) Acrylamide->Cys797 CF3 5-CF3 Substituent Aminopyrimidine->CF3 Met793 Hydrogen bonds with Methionine 793 (M793) Aminopyrimidine->Met793 Met790 Hydrophobic interaction with Gatekeeper Met790 (T790M) CF3->Met790 Selectivity Confers selectivity for T790M mutant over EGFR-WT Met790->Selectivity

The key to its mutant selectivity lies in the 5-CF3 substituent. In the EGFRT790M mutant, the gatekeeper residue is the bulkier methionine, which allows for strong hydrophobic interactions with this group. In the wild-type EGFR, the gatekeeper is a smaller threonine, resulting in weaker binding [1] [2].

Preclinical Efficacy and Protocols

The following table outlines the key experimental models and methodologies used to establish this compound's preclinical profile.

Assay Type Cell Line / Model Key Findings Experimental Protocol Summary
In Vitro Kinase Assay Purified EGFR kinases [1] [2] Potent inhibition of mutant EGFR; 22-fold selectivity for L858R/T790M over WT [1] [2]. Measured IC₅₀ by assessing inhibition of kinase activity in a biochemical setting.
Cellular Growth/Proliferation (GI₅₀/IC₅₀) A-431 (EGFRWT) [3] GI₅₀/IC₅₀ in the range of 547 nM to 1.794 µM, showing lower potency against WT [3]. Cells treated with compound for 48-72 hours; viability measured via MTT, CellTiterGlo, or SRB assay.
Cellular Growth/Proliferation (GI₅₀/IC₅₀) A-549 (KRAS mutant) [3] IC₅₀ in the range of 3.24 µM to 6.5 µM, indicating lower activity in KRAS-driven models [3]. Cells treated with compound for 48-72 hours; viability measured via MTT or similar assay.
In Vivo Efficacy Transgenic mouse models with EGFRL858R and EGFRL858R/T790M tumors [1] [2] Induced tumor regression in EGFRL858R/T790M models; superior activity vs. erlotinib and afatinib [1] [2]. Mice dosed orally with this compound; tumor volume monitored over time.

Comparison with Other 3rd Generation EGFR TKIs

During its development, this compound was compared with other emerging third-generation inhibitors. The table below places its preclinical profile in context with other agents at the time.

Compound Reported Cellular IC₅₀ for EGFRT790M Selectivity & Key Preclinical Findings Unique Preclinical Toxicity Insights
This compound (CO-1686) 100 - 140 nM [1] 22-fold selectivity for mutant over WT EGFR [1] [2]. Metabolites M502 and M460 linked to hyperglycemia and QTc prolongation in pre-clinical models [2].
Osimertinib (AZD9291) 11 - 40 nM [1] [4] Spares WT EGFR; activity against brain metastases [4]. No significant activity against insulin/IGF-1 receptors, suggesting lower hyperglycemia risk [4].
Olmutinib (HM61713) 10 - 26 nM [1] High potency against T790M mutants. Preclinical data indicated potential for skin toxicity and transaminitis [1].
EGF816 9 - 25 nM [1] Irreversible and mutant-selective. Preclinical models highlighted rash and stomatitis as potential side effects [1].

Important Note on Clinical Development

The promising preclinical data for this compound initially suggested significant clinical potential. However, its clinical development was halted after subsequent trials revealed lower-than-expected efficacy and significant adverse events, including hyperglycemia and QTc prolongation [2]. In contrast, Osimertinib (AZD9291), which demonstrated a strong clinical profile, successfully gained global regulatory approval and has become a standard of care in this setting [4].

References

Rociletinib pharmacokinetics metabolites M502 M460

Author: Smolecule Technical Support Team. Date: February 2026

Rociletinib Metabolites: M502 and M460

The key active metabolites of this compound are M502 and M460 [1]. The metabolic transformation involves the dealkylation of the parent compound, this compound (CO-1686), to form M502, which is subsequently metabolized into M460 [1]. The following diagram illustrates this relationship and the primary clinical consequence of the M502 metabolite.

G This compound (CO-1686) This compound (CO-1686) M502 Metabolite M502 Metabolite This compound (CO-1686)->M502 Metabolite Dealkylation M460 Metabolite M460 Metabolite M502 Metabolite->M460 Metabolite Inhibits IGF-1R Inhibits IGF-1R M502 Metabolite->Inhibits IGF-1R Hyperglycemia (Clinical AE) Hyperglycemia (Clinical AE) Inhibits IGF-1R->Hyperglycemia (Clinical AE)

The metabolite M502 is notably responsible for the mechanism-based adverse event of hyperglycemia, as it inhibits the insulin-like growth factor 1 receptor (IGF-1R) pathway [1]. This effect was reported to occur within the first three weeks of treatment [1].

Quantitative Data on Metabolites and Pharmacokinetics

The table below summarizes the available quantitative data on the activity of this compound and its key metabolites.

Compound / Parameter Value / IC50 Context / Cell Line Source
This compound (Parent) 62 nM Cellular pEGFR IC50 in NCI-1975 (L858R/T790M) [1]
187 nM Cellular pEGFR IC50 in HCC827 (exon 19 deletion) [1]
211 nM Cellular pEGFR IC50 in PC9 (exon 19 deletion) [1]
M460 Metabolite ~2- to 5-fold less potent Preclinical inhibitory activity vs. This compound [1]
M502 Metabolite Causative agent for hyperglycemia Inhibits IGF-1R pathway [1]

The following table consolidates key clinical pharmacokinetic and safety observations from early-stage trials.

Clinical Aspect Observation / Outcome Study / Context
Formulation Bioavailability Hydrobromic acid salt form developed to improve pharmacokinetic profile over free-base form. TIGER-X Trial [1]
Dosing Most consistently effective dose was 900 mg twice daily (free-base). Recommended Phase II dose was 500 mg or 625 mg twice daily (HBr salt). TIGER-X Trial [2] [3]
Hyperglycemia Management Managed with dose reduction or oral hypoglycemic agents; did not typically require treatment discontinuation. TIGER-X Trial [1]

References

Rociletinib investigational drug status

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile & Mechanism

Rociletinib is a 5-CF3 2,4-diaminopyrimidine-based molecule that covalently and irreversibly binds to cysteine 797 (C797) in the ATP-binding pocket of the EGFR kinase [1] [2]. Its structure allows it to be more selective for mutant forms of EGFR (including L858R/T790M) over the wild-type receptor [1].

The diagram below illustrates the mechanism of action of this compound and the key resistance mechanism observed in preclinical models:

G This compound This compound EGFR_Mutant Mutant EGFR (L858R/T790M) This compound->EGFR_Mutant C797 Cysteine 797 (C797) EGFR_Mutant->C797  Covalent Binding Signaling Inhibition Signaling Inhibition C797->Signaling Inhibition Apoptosis Apoptosis Resistance Acquired Resistance (EMT Phenotype) Signaling Inhibition->Apoptosis Continuous Exposure Continuous Exposure Continuous Exposure->Resistance  In vitro

In in vitro cellular growth assays, this compound showed potent inhibition of mutant EGFR cell lines while largely sparing wild-type EGFR [2] [3]:

Cell Line / EGFR Profile Cellular pIC₅₀ (nM) Growth Inhibition GI₅₀ (nM)
NCI-H1975 (L858R/T790M) 62 32
HCC827 (Exon 19 del) 187 7
PC9 (Exon 19 del) 211 26
A431 (Wild-type) >4331 547

Preclinical studies also indicated that continuous exposure to this compound could lead to acquired resistance characterized by a spindle-like cell morphology and gene expression enrichment for epithelial-mesenchymal transition (EMT), without evidence of secondary mutations like MET amplification [2].

Clinical Trial Data and Outcomes

The primary clinical data for this compound came from the TIGER-X (NCT01526928) Phase I/II trial, which enrolled patients with EGFR-mutant NSCLC who had progressed after prior EGFR TKI therapy [1] [2].

Efficacy Results

Initial, early-phase data were promising, but updated analyses with confirmed responses showed lower efficacy [2]. The following table compares the initial and updated results from the TIGER-X trial:

Patient Group Initial Reported ORR Updated Confirmed ORR Updated Median PFS
T790M Positive 59% (DCR 93%) [1] 45% [2] 6.1 months [2]
T790M Negative 29% (DCR 59%) [1] 17% [2] 1.8 months [2]

In November 2015, the sponsor Clovis Oncology reported a pooled analysis from TIGER-X and TIGER-2 trials showing even lower objective response rates: 32% for the 625 mg dose and 23% for the 500 mg dose in T790M-positive patients [4]. This decline in efficacy upon data maturity was a key factor in the drug's discontinuation.

Safety Profile

This compound had a distinct toxicity profile different from earlier EGFR TKIs [1] [4]:

Adverse Event Frequency (All Grades) Grade 3/4 Severity Notes
Hyperglycemia 35% - 57% [5] [4] 17% - 34% [5] [2] Caused by an active metabolite (M502) inhibiting IGF1-R/IR [5]. Managed with monitoring and metformin [5] [4].
QTc Prolongation Up to 26% [4] 3% - 8% [5] [4] Led to dose reductions; rare cases of serious arrhythmias reported [2].
Diarrhea / Nausea Common (e.g., diarrhea 22%-33%) [1] [4] Minimal (e.g., no Grade 3 diarrhea) [2] Generally mild.
Rash Very rare (e.g., one Grade 1 case) [2] Not applicable Demonstrated wild-type EGFR sparing [2].

Why Was Development Stopped?

The decision to terminate development was based on a risk-benefit assessment by the sponsor and interactions with regulators:

  • Lower Confirmed Efficacy: The updated ORR of 28-34% and median PFS of 6.1 months were deemed insufficient for a competitive landscape, especially when compared to osimertinib, which demonstrated an ORR of 61% and PFS of 9.6 months in its pivotal trial [1] [2].
  • Significant Safety Concerns: The high incidence of Grade 3/4 hyperglycemia and QTc prolongation presented substantial management challenges and potential cardiovascular risks [2] [4].
  • Regulatory Context: The U.S. FDA had granted this compound Breakthrough Therapy Designation in 2014 [5] [4]. However, based on the final data package, the benefit-risk profile was not favorable for approval. The sponsor withdrew the New Drug Application in 2016 [4].

References

EGFR mutant-selective inhibitor sparing wild-type

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Insights

Structural Basis for Mutant Selectivity

The high selectivity of third-generation inhibitors stems from optimized binding interactions with mutant EGFR. Osimertinib achieves selectivity through a stronger hydrophobic interaction with Met790 (in T790M mutant) compared to the smaller threonine in wild-type EGFR. This provides a 17-fold tighter binding affinity for L858R/T790M mutant. Furthermore, the drug's acrylamide warhead is better positioned, leading to a 3-fold faster covalent bond formation with the mutant compared to the wild-type [1]. Early quinazoline-based inhibitors were identified by screening against wild-type EGFR, whereas the pyrimidine-based inhibitors like WZ4002 were discovered through functional screens against EGFR T790M itself, leading to their inherent mutant selectivity [2].

Key Experimental Protocols

To characterize mutant-selective inhibitors, several key biochemical and cellular assays are employed:

  • Enzyme Kinetic Studies: These quantify the efficiency of covalent inhibition by determining the inactivation rate (kᵢₙₐcₜ) and the reversible binding affinity (Kᵢ). The second-order rate constant (kᵢₙₐcₜ/Kᵢ) reveals the overall efficiency, showing, for example, that osimertinib inactivates L858R/T790M mutant with 50-fold higher efficiency than wild-type EGFR [1].
  • Washing-Out Experiments: This cell-based assay tests the irreversibility of inhibition. Cells are treated with the inhibitor for a short period (e.g., 1-4 hours), after which the drug is removed ("washed out"). A true irreversible inhibitor will maintain suppression of EGFR autophosphorylation, while a reversible inhibitor or a less efficient covalent binder (like Ibrutinib) will see the signal return shortly after washout [3].
  • Structure-Based Virtual Screening (SBVS): This computational method is used to discover new allosteric inhibitors. It involves docking millions of compounds from commercial libraries into a defined allosteric pocket on EGFR (e.g., from a co-crystal structure like PDB ID: 5D41). The process uses a multi-step workflow with high-throughput (HTVS), standard precision (SP), and extra precision (XP) molecular docking to filter and rank potential hits, followed by visual inspection and experimental validation [4].

The diagram below illustrates the key signaling pathway and therapeutic inhibition strategy.

erbb Ligand EGF Ligand EGFR EGFR Mutant (e.g., L858R/T790M) Ligand->EGFR Binding Dimer Receptor Dimerization EGFR->Dimer Downstream Downstream Signaling (PI3K/AKT, KRAS/MEK/ERK) Dimer->Downstream Auto- phosphorylation Outcomes Cellular Outcomes (Proliferation, Survival) Downstream->Outcomes TKI Mutant-Selective TKI (e.g., Osimertinib) TKI->EGFR Inhibition

EGFR Signaling and Inhibition Pathway.

Resistance Mechanisms and Emerging Strategies

Despite the efficacy of mutant-selective EGFR TKIs, resistance inevitably develops through diverse mechanisms [5].

Resistance Category Specific Mechanism Emerging Therapeutic Strategies
On-Target EGFR Mutations [5] [4] C797S mutation prevents covalent binding; L792 and G796 mutations. Fourth-generation EGFR TKIs; Combination therapies.
Bypass Signaling [5] Activation of alternative pathways (e.g., MET, HER2 amplification). Biomarker-guided combinations (e.g., EGFR + MET inhibitors).
Histologic Transformation [5] Transformation to small-cell lung cancer (SCLC) or squamous cell carcinoma. Platinum-etoposide chemotherapy (for SCLC); Re-biopsy for diagnosis.

The field is shifting towards molecular monitoring of resistance, using circulating tumor DNA (ctDNA) analysis to detect resistance mechanisms earlier than radiographic imaging [5]. Future directions focus on using artificial intelligence and multi-omics to predict resistance and guide adaptive therapy.

References

Rociletinib synthesis process optimization

Author: Smolecule Technical Support Team. Date: February 2026

Design Strategy & Structural Optimization

The optimization of Rociletinib analogs is grounded in a structure-based design targeting the epidermal growth factor receptor (EGFR), specifically to overcome resistance mutations like T790M/L858R while improving selectivity over wild-type (WT) EGFR and other kinases such as JAK3 [1] [2]. The core 2,4-diaminopyrimidine scaffold of this compound was retained due to its proven efficacy, with strategic modifications made at key positions [2].

The table below summarizes the core structural components and their optimization targets:

Structural Component Role in Binding/Function Optimization Strategy Key Outcomes
Electrophilic "Warhead" (e.g., Acrylamide) Forms a covalent bond with Cys797 in the ATP-binding pocket for irreversible inhibition [1] [3]. Explored variations including acrylamide, 2-chloroacetamide, and (2E)-3-phenylprop-2-enamide to modulate reactivity and binding [1] [2]. Influenced the rate of covalent bond formation and overall inhibitory activity.
2-Position of Pyrimidine The substituent here points toward the gatekeeper residue and is critical for hydrophobic interaction [3]. Replaced the morpholino group with smaller, more polar aromatic amines (e.g., N1-methyl-4-aminopyrazole) to improve physical properties [1] [2]. Enhanced mutant activity and JAK3 selectivity; improved solubility and logD profile.
5-Position of Pyrimidine (CF3 group) Interacts with the hydrophobic back pocket adjacent to the gatekeeper residue [3]. Investigated replacement with a chlorine (Cl) atom to reduce overall lipophilicity [2]. Aided in achieving a better balance of physical properties.

The following diagram illustrates the rational design workflow for creating these new analogs:

Start Start: this compound 2,4-Diaminopyrimidine Scaffold R1 Modify R1 Group (2-Position of Pyrimidine) Start->R1 R2 Modify R2 Group (5-Position of Pyrimidine) Start->R2 Warhead Optimize Electrophilic Warhead Start->Warhead E1 Introduce smaller, more polar groups (e.g., N1-methyl-4-aminopyrazole) R1->E1 E2 Replace CF3 with Cl to reduce lipophilicity R2->E2 E3 Test acrylamide, 2-chloroacetamide, and (2E)-3-phenylprop-2-enamide Warhead->E3 Goal Design Goals G1 ↑ Potency vs. EGFR T790M/L858R Goal->G1 G2 ↑ Selectivity over EGFR WT & JAK3 Goal->G2 G3 ↑ Solubility & Improved logD Goal->G3

Synthetic Protocol for Key Intermediate & Final Compounds

This protocol outlines the synthesis of a key aniline intermediate and its subsequent coupling to form the final 2,4-diaminopyrimidine analogs, adapting the reported procedure for this compound [4] [2].

Key Intermediate: 5-Iodo-m-phenylenediamine [4]
  • Objective: To synthesize the aniline precursor containing the iodine handle for further functionalization.
  • Starting Material: 1,3-Dinitroaniline.
  • Procedure:
    • Iodination: Dissolve 1,3-dinitroaniline (10.0 g, 54.6 mmol) in a mixture of acetic acid (150 mL) and water (50 mL). Slowly add iodine (8.3 g, 32.7 mmol) and potassium iodate (2.3 g, 10.9 mmol). Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.
    • Work-up: Cool the mixture to room temperature and pour into a 10% aqueous sodium thiosulfate solution (500 mL) to quench excess iodine. Extract the aqueous layer with ethyl acetate (3 × 200 mL). Combine the organic layers and wash sequentially with water and brine.
    • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (5-iodo-1,3-dinitroaniline) via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) to obtain a yellow solid.
    • Reduction: Dissolve the purified dinitro intermediate (7.0 g, 21.2 mmol) in ethanol (150 mL). Add stannous chloride dihydrate (24.0 g, 106 mmol) and concentrated hydrochloric acid (30 mL). Heat the mixture to reflux and stir for 4 hours.
    • Isolation: Cool the reaction to 0°C and carefully basify to pH 8-9 using a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 × 150 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain 5-iodo-m-phenylenediamine as a brown solid. Yield: ~75% over two steps. ¹H NMR (500 MHz, DMSO-d6) δ: 6.65 (t, J = 1.8 Hz, 1H), 6.52 (dd, J = 7.9, 1.8 Hz, 2H), 4.65 (s, 4H).
Final Compound: Representative Coupling to Form Analog [2]
  • Objective: To couple the aniline intermediate with a functionalized pyrimidine chloride to form the final analog.
  • Materials: 5-iodo-m-phenylenediamine (from above), 2,4-dichloro-5-(trifluoromethyl)pyrimidine, N1-methyl-4-aminopyrazole, triethylamine, anhydrous DMF.
  • Procedure:
    • Step 1 - Amination at 2-position: Charge a flame-dried round-bottom flask with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv) and anhydrous DMF (10 mL/mmol). Add N1-methyl-4-aminopyrazole (1.1 equiv) followed by triethylamine (2.0 equiv). Stir the reaction at room temperature for 12 hours.
    • Work-up: Pour the reaction mixture into ice-cold water (50 mL). Extract the resulting precipitate with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the 2-chloro intermediate, which can be used without further purification.
    • Step 2 - Amination at 4-position: Dissolve the 2-chloro intermediate (1.0 equiv) and 5-iodo-m-phenylenediamine (1.2 equiv) in n-butanol (10 mL/mmol). Add p-toluenesulfonic acid (0.2 equiv). Heat the mixture to 100°C and stir for 8 hours.
    • Work-up: Cool the reaction and concentrate under reduced pressure. Purify the crude material via silica gel column chromatography (eluent: dichloromethane/methanol 20:1) to obtain the coupled aniline intermediate.
    • Step 3 - Acrylamide Formation: Dissolve the aniline intermediate (1.0 equiv) in tetrahydrofuran (10 mL/mmol). Cool the solution to 0°C. Add acryloyl chloride (1.5 equiv) dropwise, followed by N,N-diisopropylethylamine (3.0 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
    • Final Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue via recrystallization (from ethanol/water) to afford the final analog (e.g., Compound 21) as a solid. ¹H NMR should be obtained to confirm structure and purity.

Biological Evaluation Protocols

To profile the synthesized compounds, a standard panel of in vitro assays is used to determine potency, selectivity, and cellular activity.

Protocol 1: EGFR Kinase Inhibition Assay [1] [2]
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against EGFR WT and EGFR T790M/L858R mutant.
  • Materials: Recombinant EGFR WT and EGFR T790M/L858R kinases, ATP, substrate peptide, assay buffer.
  • Procedure:
    • Prepare a serial dilution of the test compound in DMSO.
    • In a 96-well plate, mix the kinase (1 nM final concentration) with the compound (varying concentrations) in assay buffer for 15 minutes.
    • Initiate the reaction by adding a mixture of ATP (at Km concentration) and substrate peptide.
    • Allow the kinase reaction to proceed for 1 hour at 30°C.
    • Detect the phosphorylation of the substrate using a suitable method, such as fluorescence or luminescence.
    • Calculate the % inhibition relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: Cell Cytotoxicity Assay (MTT) [1] [4]
  • Purpose: To evaluate the antiproliferative effects of compounds in relevant cell lines.
  • Cell Lines:
    • H1975: NSCLC cell line expressing EGFR L858R/T790M mutations [4].
    • A549 or A431: Carcinoma cell lines overexpressing WT EGFR [1] [4].
    • HepG2: Normal liver cell line used to assess general cytotoxicity [1].
  • Procedure:
    • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
    • Treat cells with a range of concentrations of the test compound for 72 hours.
    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the % cell viability and determine the IC₅₀ value for each cell line.

Biological & Physicochemical Profiling Data

The following tables consolidate the key experimental findings for the top-performing compounds from the recent study [1].

Table 1: Inhibitory Activity and Cytotoxicity of Lead Compounds

Compound EGFR T790M/L858R IC₅₀ (nM) EGFR WT IC₅₀ (nM) Cytotoxicity (A549) IC₅₀ (μM) Selectivity Index (WT/Mutant)
This compound ~140 [3] ~6 (Enzyme) [3] Data not available ~43 (Enzyme)
Osimertinib 11-40 [3] Data not available Data not available Data not available
Compound 20 ≤ 20 69.77 7.14 >3.5
Compound 21 ≤ 20 18.93 6.91 ~0.95
Compound 23 ≤ 20 28.91 5.21 ~1.45

Table 2: Selectivity and Physicochemical Properties

Compound JAK3 IC₅₀ (μM) logD₇.₄ Phosphate Buffer Solubility (μg/mL)
This compound Data not available High (implied) Low (implied) [1]
Compound 20 1.32 2.91 85.21
Compound 21 2.45 2.51 95.64
Compound 23 1.87 2.71 90.45

Key Experimental Workflow

The overall process from compound testing to mechanistic validation follows a logical cascade, as illustrated below:

Step1 In Vitro Kinase Assay (EGFR WT & T790M/L858R) Step2 Cellular Cytotoxicity Assay (H1975, A549, HepG2) Step1->Step2 Step3 Selectivity Profiling (JAK3 Kinase Assay) Step2->Step3 Step4 Physicochemical Analysis (logD₇.₄ & Aqueous Solubility) Step3->Step4 Step5 Mechanistic Studies (Kinetic Analysis for kᵢₙₐcₜ/Kᵢ) Step4->Step5

Conclusion

The optimized synthetic protocols and detailed biological evaluation methods provide a robust framework for developing advanced this compound analogs. The lead compound 21 has been identified as possessing an ideal combination of potent mutant EGFR inhibition (IC₅₀ ≤ 20 nM), enhanced JAK3 selectivity, effective cellular activity, and favorable physicochemical properties, making it a promising candidate for further development in treating EGFR-mutant NSCLC [1].

References

Rociletinib Clinical Trial Protocol TIGER-X: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

NSCLC and EGFR Mutations in Oncology

Non-small cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases, which remains the leading cause of cancer-related mortality worldwide with a 5-year survival rate of less than 20% in the United States. [1] The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the management of advanced NSCLC, moving treatment toward personalized medicine based on tumor genotyping. Epidermal growth factor receptor mutations are detected in approximately 30-40% of NSCLC tumors in Asian patients and 10-15% of patients of Northern or Western European descent. [2] [1] The most common EGFR sensitizing mutations—exon 19 deletions (exon19del) and the L858R point mutation in exon 21—collectively account for nearly 90% of known EGFR alterations and confer heightened sensitivity to EGFR tyrosine kinase inhibitors (TKIs). [1]

T790M-Mediated Resistance Mechanism

Despite initial response rates of 50-70% to first-generation EGFR TKIs (gefitinib, erlotinib) and second-generation agents (afatinib), acquired resistance universally develops within a median of 8-16 months of treatment. [2] [1] The T790M "gatekeeper" mutation in exon 20 of EGFR represents the most common resistance mechanism, accounting for 50-60% of acquired resistance cases. [2] [1] This point mutation substitutes methionine for threonine at position 790, inducing steric hindrance in the ATP-binding pocket that prevents inhibitor binding while simultaneously increasing affinity for ATP. This molecular alteration effectively restores ATP affinity to near wild-type levels, dramatically reducing the efficacy of reversible EGFR TKIs. [1] Prior to the development of third-generation EGFR inhibitors, treatment options for T790M-positive NSCLC were limited to cytotoxic chemotherapy with platinum doublets or combination therapies with marginal efficacy and significant toxicities. [1]

Rociletinib Preclinical Profile and Mechanism of Action

Molecular Structure and Biochemical Properties

This compound (CO-1686) is a third-generation, orally bioavailable, irreversible EGFR tyrosine kinase inhibitor with a distinct molecular structure featuring a 5-CF3 2,4-diaminopyrimidine-based scaffold with a reactive acrylamide group, an aminopyrimidine group, and a piperazine ring. [1] The acrylamide moiety forms a covalent bond with cysteine 797 in the ATP-binding pocket of EGFR, mediating irreversible inhibition. The aminopyrimidine group binds to the hinge residue methionine 793 through hydrogen bonding, while the 5-substituent of the aminopyrimidine extends toward the gatekeeper residue (methionine in T790M mutants) forming critical hydrophobic interactions. [1] This sophisticated molecular architecture enables this compound to achieve selective potency against mutant forms of EGFR while sparing the wild-type receptor.

Selective Inhibition and Preclinical Efficacy

In preclinical kinase assays, this compound demonstrated remarkable selectivity for mutant EGFR isoforms over wild-type EGFR. The compound EGFRL858R/T790M mutant kinases were 22-fold more sensitive to this compound compared to EGFRWT, with inactivation rate constant to binding constant ratios of 2.41×10⁵ M⁻¹S⁻¹ and 1.12×10⁴ M⁻¹S⁻¹, respectively. [1] The half-maximal inhibitory concentration (IC₅₀) of this compound for EGFRL858R/T790M was less than 0.51 nM compared to 6 nM for EGFRWT. [1] In cellular growth assays, the IC₅₀ values ranged between 100-140 nM for various EGFR mutants. [1] In vivo studies using transgenic mouse models revealed that animals carrying EGFRL858R mutant tumors responded to both erlotinib and this compound, whereas those carrying EGFRL858R/T790M tumors displayed responses only to this compound, confirming its ability to overcome T790M-mediated resistance. [1]

Table 1: Preclinical Profile of this compound and Comparator Third-Generation EGFR Inhibitors

Compound EGFRT790M IC₅₀ (nM) EGFRWT Sparing Key Clinical Findings Unique Toxicities
This compound 100-140 22-fold selective vs wild-type T790M+: RR 59%, DCR 93%, PFS 13.1 months Hyperglycemia, QTc prolongation
Osimertinib 11-40 >100-fold selective vs wild-type T790M+: RR 61%, PFS 9.6 months Diarrhea, rash, pneumonitis
HM61713 10-26 Not specified PR 62%, DCR 91% Diarrhea, skin toxicity, transaminitis
EGF816 9-25 Not specified ORR 54.5%, DCR 86.4% Diarrhea, stomatitis, rash
ASP8273 14 Not specified PR 28%, DCR 84% Nausea, diarrhea, hyponatremia

TIGER-X Clinical Trial Protocol

Trial Design and Structure

The TIGER-X trial (NCT01526928) was a phase I/II, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced EGFR-mutant NSCLC previously treated with EGFR-directed therapy. [1] [3] The trial employed a standard 3+3 dose escalation design in the Phase I portion to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). The Phase II portion expanded enrollment at the RP2D to further characterize efficacy and safety. [3] The study initially utilized a free-base formulation of this compound with doses ranging from 150 to 900 mg twice daily before transitioning to a hydrogen bromide salt formulation (improved bioavailability) at doses of 500, 625, and 750 mg twice daily. [2] [1] The RP2D was established at 500 mg twice daily for the HBr formulation following a protocol amendment to improve tolerability. [2]

Patient Population and Eligibility Criteria

The TIGER-X trial enrolled two distinct patient populations: (1) those who had progressed following their first and only EGFR-directed TKI therapy with developed T790M mutation; and (2) later-line T790M-positive patients who had progressed on their second or later TKI therapy or subsequent chemotherapy. [3] Key inclusion criteria required patients to be ≥18 years of age with histologically or cytologically confirmed metastatic or unresectable locally advanced EGFR-mutant NSCLC (excluding exon 20 insertion activating mutations), Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ function. [2] [3] All patients underwent mandatory tumor biopsy during screening for central assessment of EGFR mutation status, including T790M. [3] Patients with treated, asymptomatic, and stable brain metastases were eligible, reflecting the trial's design to include patients representative of real-world clinical practice. [2]

Treatment Protocol and Dosing Schedule

Patients received oral this compound in continuous 21-day cycles at assigned dose levels (500, 625, or 750 mg twice daily). [2] The protocol allowed for two dose reduction steps (in decrements of 125 mg) for management of grade 3 or 4 hematologic and nonhematologic toxicities. [2] A unique aspect of the protocol was the implementation of a hyperglycemia management algorithm that included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Treatment continued until radiographically confirmed disease progression per RECIST v1.1, unacceptable toxicity, or withdrawal of consent. [2] Importantly, the protocol allowed patients to continue treatment after progression if clinical benefit was maintained, with approval from the investigator and sponsor. [2]

Study Endpoints and Assessments

The primary endpoints were safety and tolerability (Phase I) and objective response rate (ORR) by investigator assessment per RECIST v1.1 (Phase II). [2] [3] Secondary endpoints included progression-free survival (PFS), overall survival (OS), duration of response (DOR), disease control rate (DCR), and pharmacokinetic profiling. [2] Tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) were performed at screening, every 6 weeks (±1 week) until progression, and at the end of treatment. [2] For patients with brain metastases at baseline, follow-up brain imaging (CT or MRI) was required throughout the study. [2] EGFR mutation status was centrally confirmed using the therascreen EGFR RGQ PCR Kit (Qiagen) on tumor tissue samples. [2]

Efficacy Results from TIGER-X Trial

Patient Demographics and Baseline Characteristics

As of April 27, 2015, 456 patients had been enrolled across 10 centers in the United States, France, and Australia, with 119 patients receiving the 500 mg twice daily dose. [3] The population was predominantly female (66%) with most patients enrolled in the United States (84%). Ethnic distribution included approximately 20% East Asian and 80% Western patients, reflecting the global nature of the trial. [3] Approximately 10% of patients had a history of diabetes or glucose impairment at baseline. [3] Patients were heavily pretreated with a median of three prior therapies in the 500 mg twice daily cohort, and 82% had received a TKI as their immediate prior line of therapy. [3] Importantly, 41% of patients had a history of central nervous system (CNS) disease, addressing a clinically relevant population often excluded from early-phase trials. [3]

Efficacy in T790M-Positive NSCLC

This compound demonstrated significant clinical activity in patients with centrally confirmed T790M-positive disease. Across all dose levels (500-1000 mg twice daily), the objective response rate (ORR) was 53% with a disease control rate (DCR) of 85%. [3] In patients treated at the 500 mg twice daily dosing level, the ORR was 60% with a DCR of 90%. [3] Importantly, efficacy did not improve with increasing dose, supporting the selection of 500 mg twice daily as the recommended phase II dose. [3] In an updated analysis of the phase I/II trial that included 443 patients with centrally confirmed T790M-positive tumors who received at least one dose of this compound (500, 625, or 750 mg twice daily), the confirmed ORR was 33.9%. [2] The median progression-free survival (PFS) in evaluable patients with T790M mutations across the 500 and 625 mg doses was 8.0 months, which extended to 10.3 months in patients without baseline CNS metastases. [4]

Activity in T790M-Negative Population

Interestingly, this compound also demonstrated clinical activity in patients with EGFR-mutant but T790M-negative NSCLC, though to a lesser degree than in the T790M-positive population. Among 17 T790M-negative patients, the ORR was 29% with a disease control rate of 59%. [1] Updated results presented at the 2015 ECC-ESMO Annual Meeting based on a data cut-off of August 11, 2015, revealed that among 37 efficacy-evaluable patients with centrally confirmed T790M-negative status, the ORR was 35% with a DCR of 65%. [3] This activity in T790M-negative patients suggests that this compound may have efficacy through additional mechanisms beyond T790M inhibition, potentially including activity against other resistance pathways or persistent inhibition of activating EGFR mutations despite the absence of T790M.

Table 2: Efficacy Outcomes from this compound Clinical Trials

Population Dose (mg BID) Sample Size ORR (%) DCR (%) Median PFS (months)
T790M+ (All doses) 500-1000 270 53-60 85-90 8.0
T790M+ (500 mg) 500 119 60 90 Not reported
T790M+ (Updated) 500-750 443 33.9 Not reported 13.1 (in subset)
T790M- 500-750 37 35 65 Not reported
T790M+ (no CNS mets) 500-625 Not specified Not reported Not reported 10.3

Safety and Tolerability Profile

Adverse Event Profile

In a pooled safety analysis of 400 patients from TIGER-X and TIGER-2 studies, the most common all-grade adverse events occurring in >30% of patients included diarrhea, hyperglycemia, fatigue, nausea, decreased appetite, QTc prolongation, and vomiting. [4] The most frequent grade 3/4 adverse events were hyperglycemia (24.0% in this compound group vs. 0% in chemotherapy) and QTc prolongation (6.7% vs. 0%), with hyperglycemia being the primary dose-limiting toxicity. [2] [4] Other grade 3 or higher adverse events more common with this compound than chemotherapy included diarrhea (2.7% vs. 1.4%) and vomiting (1.3% vs. 0%). [2]

Dose Modifications and Management Strategies

Dose reductions due to adverse events occurred in 51% of patients, most commonly for hyperglycemia (22%) and QTc prolongation (11%). [4] Dose interruptions were required in 57% of patients, primarily due to hyperglycemia (22%), QTc prolongation (10%), and nausea (10%). [4] Adverse events led to treatment discontinuation in 11% of patients, most frequently due to QTc prolongation (2%) and pneumonia/pneumonitis (2%). [4] Serious adverse events were experienced by 47% of patients, with the most common being malignant neoplasm progression (16%), hyperglycemia (8%), and pneumonia (4%). [4] Post-baseline QTc intervals exceeding 500 msec occurred in 17% of patients, with one case of Torsades de pointes and two sudden deaths reported (on day 4 and day 13). [4]

Hyperglycemia Management Algorithm

The implementation of a comprehensive hyperglycemia management algorithm significantly improved the safety profile of this compound. This protocol included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Prior to implementing these measures in September 2014, the rate of grade 3/4 hyperglycemia was 22%, which decreased to 8% with proper monitoring and treatment. [4] At the 500 mg dose level, the incidence of grade 3/4 hyperglycemia was 17%, while grade 3 QTc prolongation occurred in 2.5% of patients. [4] No cases of interstitial lung disease were reported at the 500 mg dose level, and adverse events leading to treatment discontinuation occurred in only 2.5% of patients receiving the 500 mg dose. [4]

Comparative Clinical Development and Regulatory History

TIGER-3 Phase III Trial Design

The TIGER-3 trial (NCT02322281) was an international, phase 3, randomized, open-label study designed to compare this compound versus chemotherapy in patients with advanced or metastatic EGFR-mutated NSCLC who progressed on prior EGFR TKI and platinum-based chemotherapy. [2] Patients were randomized in a 1:1 ratio to receive either oral this compound (500 or 625 mg twice daily) or investigator's choice of single-agent chemotherapy (pemetrexed, gemcitabine, docetaxel, or paclitaxel). [2] Randomization was stratified by presence of brain metastases, ECOG performance status, and region (East Asian vs. non-East Asian). [2] The primary endpoint was investigator-assessed PFS per RECIST v1.1. [2]

Efficacy Comparison with Chemotherapy

Although TIGER-3 was terminated early due to discontinuation of this compound development in 2016, limited efficacy data from the 149 enrolled patients demonstrated improved outcomes with this compound compared to chemotherapy. The median PFS was 4.1 months (95% CI: 2.6-5.4) in the this compound 500 mg group and 5.5 months (95% CI: 1.8-8.1) in the 625 mg group versus 2.5 months (95% CI: 1.4-2.9) in the chemotherapy group. [2] In the T790M-positive subset (n=45), patients treated with this compound (n=25) showed a PFS of 6.8 months versus 2.7 months with chemotherapy (n=20), with a hazard ratio of 0.55 (95% CI: 0.28-1.07, p=0.074). [2] This represented a 45% reduction in the risk of progression or death with this compound compared to chemotherapy, though the difference did not reach statistical significance due to the small sample size. [2]

Regulatory Discontinuation and Context

In May 2016, Clovis Oncology announced the discontinuation of this compound's clinical development following notification from the FDA that it would receive a complete response letter for its new drug application. [4] This decision was preceded by a negative vote (12-1) from the FDA's Oncologic Drugs Advisory Committee (ODAC) in April 2016, which recommended against accelerated approval based on pooled data from TIGER-X and TIGER-2 trials. [4] The ODAC recommended that results from the TIGER-3 trial should be submitted before regulatory decision, but enrollment in all this compound studies was terminated when development was halted. [4] This regulatory outcome occurred in the context of osimertinib receiving FDA approval in 2015 for EGFR T790M-mutant NSCLC, establishing a new standard of care. [2]

Experimental Protocols and Methodologies

Patient Screening and Biomarker Assessment Protocol
  • Tumor Tissue Collection: Obtain pretreatment tumor biopsy (either primary or metastatic site) within 60 days before study treatment initiation. Core needle biopsies or surgical resection specimens are acceptable; fine-needle aspiration samples are insufficient. [2]
  • Central Mutation Testing: Process formalin-fixed paraffin-embedded (FFPE) tumor tissue sections (minimum of 5-10 slides of 5-10 micron thickness) for central genotyping using the therascreen EGFR RGQ PCR Kit (Qiagen) according to manufacturer instructions. [2] This test detects 29 EGFR mutations including G719X, exon 19 deletions, S768I, T790M, L858R, L861Q, and exon 20 insertions.
  • Mutation Status Classification: Classify patients as T790M-positive if the mutation is detected in any sample with sufficient tumor cell content (≥10% tumor cells required). Results should be confirmed by central laboratory before randomization in phase II portion. [2]
  • Plasma and Urine Collection: For circulating tumor DNA analysis, collect 20-30 mL of blood in Streck Cell-Free DNA tubes and 50-100 mL of urine in standard sterile containers. Process within 4 hours of collection by double centrifugation at 800-1600×g for 10 minutes, then store supernatants at -80°C until analysis. [5]
This compound Administration and Pharmacokinetic Assessment
  • Dosing Schedule: Administer this compound orally twice daily (approximately every 12 hours) with food to enhance bioavailability. The recommended phase II dose is 500 mg twice daily using the hydrogen bromide salt formulation. [2] [1]
  • Dose Modification Guidelines: Implement dose reductions in 125 mg decrements for grade 3-4 adverse events. For grade 3 hyperglycemia (fasting blood glucose >250-500 mg/dL), interrupt this compound until resolution to ≤ grade 1, then resume at same dose with intensified hyperglycemia management. For grade 4 hyperglycemia (fasting blood glucose >500 mg/dL) or grade 3-4 QTc prolongation (>500 ms), interrupt this compound until resolution to ≤ grade 1, then resume at reduced dose. [2] [4]
  • Pharmacokinetic Sampling: Collect blood samples (3-4 mL each) in K2EDTA tubes at predose and 0.5, 1, 2, 4, 6, 8, and 12 hours postdose on cycle 1 day 1 and cycle 1 day 15. Process plasma by centrifugation at 1500×g for 10 minutes at 4°C and store at -80°C until analysis using validated LC-MS/MS method. [1]
  • Hyperglycemia Management: Implement monitoring and treatment algorithm including weekly fasting glucose monitoring for first 4 weeks, then every 4 weeks. Initiate metformin (500 mg twice daily) for persistent fasting glucose >160 mg/dL, add sulfonylurea if >200 mg/dL despite metformin, and consider insulin for >250 mg/dL. [4]

The following diagram illustrates the this compound mechanism of action and resistance pathway:

G This compound Mechanism of Action in EGFR Signaling Pathway EGF EGF Ligand EGFR_WT Wild-Type EGFR EGF->EGFR_WT Binds Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR_WT->Signaling Activates EGFR_Activating Mutant EGFR (L858R, Exon 19 del) EGFR_Activating->Signaling Constitutively Activates EGFR_T790M Double Mutant EGFR (Activating + T790M) EGFR_T790M->Signaling Constitutively Activates FirstGenTKI 1st/2nd Gen EGFR TKI (Gefitinib, Erlotinib, Afatinib) FirstGenTKI->EGFR_Activating Inhibits FirstGenTKI->EGFR_T790M Weak Inhibition This compound This compound (3rd Gen TKI) This compound->EGFR_WT Minimal Effect This compound->EGFR_Activating Potently Inhibits This compound->EGFR_T790M Potently Inhibits Resistance Acquired Resistance (C797S Mutation etc.) This compound->Resistance Leads to CellGrowth Tumor Cell Proliferation & Survival Signaling->CellGrowth

Figure 1: this compound selectively targets mutant EGFR forms (activating mutations and T790M resistance mutation) while sparing wild-type EGFR, unlike earlier generation TKIs. This selective inhibition underlies its efficacy in T790M-positive NSCLC and improved toxicity profile.

Response Assessment and Radiologic Evaluation Protocol
  • Baseline Imaging: Perform computed tomography (CT) of chest, abdomen, and pelvis with contrast (unless contraindicated) within 28 days of treatment initiation. Slice thickness should be ≤5 mm for target lesions. Brain MRI or CT required for all patients at baseline. [2]
  • Follow-up Imaging Schedule: Repeat tumor assessments every 6 weeks (±1 week) from first dose until radiographic progression, using identical imaging techniques and parameters as baseline. For patients who discontinue treatment without progression, continue scanning every 6 weeks until progression. [2]
  • Response Criteria: Evaluate response according to RECIST v1.1 guidelines. Complete response (CR): disappearance of all target and non-target lesions; Partial response (PR): ≥30% decrease in sum diameter of target lesions; Progressive disease (PD): ≥20% increase in sum diameter or new lesions; Stable disease (SD): neither sufficient shrinkage nor increase. [2]
  • Central Nervous System Evaluation: For patients with brain metastases, perform brain MRI every 8 weeks during treatment. Measure CNS target lesions ≥10 mm in longest diameter; non-target CNS lesions are all other metastatic lesions. [2]
  • Confirmatory Scans: Repeat response assessments no less than 4 weeks after initial documentation of CR or PR to confirm response. [2]

Conclusion and Research Applications

The TIGER-X trial established proof-of-concept for this compound as a third-generation EGFR TKI with significant activity against T790M-mediated resistance in advanced NSCLC. The comprehensive dataset generated from this trial provides valuable insights for drug development professionals regarding the clinical evaluation of mutation-specific targeted therapies. Key lessons include the importance of rational dose selection based on pharmacodynamic markers (particularly hyperglycemia), the implementation of proactive toxicity management algorithms, and the critical need for robust biomarker-driven patient selection. Although this compound did not ultimately achieve regulatory approval, its development contributed significantly to the understanding of third-generation EGFR inhibitor pharmacology, resistance mechanisms, and clinical trial design in oncogene-driven NSCLC. The methodologies and protocols established in TIGER-X continue to inform the development of next-generation targeted therapies in oncology.

References

Comprehensive Application Notes and Protocols for Rociletinib (500 mg BID) in T790M-Positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Rociletinib (CO-1686) represents a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to address the critical unmet need in non-small cell lung cancer (NSCLC) patients with acquired resistance to first-generation EGFR inhibitors. This resistance occurs predominantly through the T790M "gatekeeper" mutation in approximately 50-60% of cases, rendering tumors insensitive to earlier EGFR TKIs like erlotinib and gefitinib. This compound emerged as a promising therapeutic agent through its mutant-selective targeting approach, which distinguishes it from previous generations of EGFR inhibitors. Its development program, known as the TIGER trials, advanced rapidly based on compelling preclinical data and early clinical responses, ultimately leading to its investigation in multiple clinical settings including the phase I/II TIGER-X and phase III TIGER-3 trials. [1] [2] [3]

The molecular mechanism of this compound involves irreversible covalent binding to cysteine-797 (C797) within the ATP-binding pocket of mutant EGFR receptors through its reactive acrylamide group. This interaction is facilitated by the aminopyrimidine group, which binds to the hinge residue methionine-793 through hydrogen bonding, while the 5-trifluoromethyl substituent of the aminopyrimidine establishes strong hydrophobic interactions with the gatekeeper methionine residue in T790M-mutant EGFR. This precise molecular architecture confers selective potency against mutant forms of EGFR (including activating mutations L858R, exon 19 deletions, and the resistance mutation T790M) while demonstrating significantly reduced affinity for wild-type EGFR. This selectivity translates clinically to reduced incidence of wild-type EGFR-mediated adverse effects such as skin rash and diarrhea, which commonly plague earlier generation EGFR inhibitors. [1] [2] [4]

Table 1: Key Characteristics of this compound

Parameter Specification
Chemical Name N-{3-[(2-{[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]amino}-5-(trifluoromethyl)pyrimidin-4-yl)amino]phenyl}prop-2-enamide
Molecular Formula C27H28F3N7O3
Molecular Weight 555.562 g/mol
Mechanism Irreversible covalent inhibition of mutant EGFR
Primary Targets EGFR T790M, L858R, exon 19 deletions
Selectivity Ratio 22-fold selective for T790M mutant vs. wild-type EGFR
Chemical Class 2,4-disubstituted pyrimidine

Clinical Efficacy Data

The clinical development of this compound progressed through a series of structured trials, with the TIGER-X (Phase I/II) study serving as the foundational clinical evidence source. This trial enrolled patients with EGFR-mutated NSCLC who had progressed after prior EGFR TKI therapy, with mandatory central confirmation of T790M status required for the phase II expansion cohort. The recommended dose of 500 mg twice daily (BID) was established based on comprehensive evaluation of efficacy and safety data across multiple dose levels. In the TIGER-X trial, patients with centrally confirmed T790M-positive NSCLC treated with this compound 500 mg BID demonstrated an objective response rate (ORR) of 60% and a disease control rate (DCR) of 90%, indicating robust antitumor activity in this population with previously limited treatment options. [2] [5] [3]

The TIGER-3 trial, a phase III randomized study, further evaluated this compound versus chemotherapy in patients with advanced EGFR-mutated NSCLC who had progressed on prior EGFR TKI and platinum-based chemotherapy. Although this trial was terminated early due to discontinuation of this compound's development program, the available data revealed a median progression-free survival (PFS) of 4.1 months for the 500 mg BID group and 5.5 months for the 625 mg BID group, compared to 2.5 months in the chemotherapy group. In the T790M-positive subgroup, patients treated with this compound (500 mg and 625 mg BID) achieved a median PFS of 6.8 months versus 2.7 months with chemotherapy, representing a clinically meaningful improvement despite the limited sample size. These efficacy outcomes, while promising, were ultimately overshadowed by the evolving competitive landscape and regulatory considerations. [6]

Table 2: Summary of Clinical Efficacy from TIGER-X Trial (Centrally Confirmed T790M-Positive NSCLC)

Dose Level Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
500 mg BID (n=46) 59-60% 90-93% 13.1 months (initial analysis)
625 mg BID 34% (updated analysis) 85% 6.1 months (updated analysis)
750 mg BID 33.9% (pooled analysis) 85% 5.7 months (pooled analysis)
All T790M-positive patients 53% 85% 8.0 months

Table 3: TIGER-3 Trial Efficacy Results in Overall Population

Treatment Group Number of Patients Median PFS (months) Hazard Ratio (vs Chemotherapy)
This compound 500 mg BID 53 4.1 0.69
This compound 625 mg BID 22 5.5 0.83
Chemotherapy 74 2.5 Reference
T790M-positive (this compound) 25 6.8 0.55
T790M-positive (Chemotherapy) 20 2.7 Reference

Safety and Tolerability Profile

The safety profile of this compound is characterized by a distinct pattern of adverse events that differ notably from earlier generation EGFR TKIs. The most clinically significant treatment-emergent adverse events include hyperglycemia and QTc interval prolongation, which emerged as dose-limiting toxicities requiring careful monitoring and management. In the TIGER-X trial, hyperglycemia occurred in 57.2% of all patients receiving 500 mg BID, with grade 3 or higher hyperglycemia observed in 24-28.8% of patients. This metabolic effect is attributed to M502 metabolite-mediated inhibition of the type 1 insulin-like growth factor receptor (IGF-1R) pathway, which perturbs normal glucose regulation. The QTc prolongation occurred in 26.4% of patients at the 500 mg BID dose, with grade 3 or higher observed in 5-7.7% of patients. Importantly, unlike first-generation EGFR inhibitors, this compound demonstrated minimal wild-type EGFR inhibition, resulting in notably low incidence of skin rash (only one patient reported grade 1 maculopapular rash) and minimal gastrointestinal toxicity (no grade 3 diarrhea reported). [2] [4] [6]

For effective management of this compound-associated toxicities, protocol-specific guidelines were implemented in clinical trials. Hyperglycemia typically manifested within the first 3 weeks of treatment initiation and was generally manageable through dose modifications and concomitant use of oral hypoglycemic agents, most commonly metformin. Pre-existing diabetes was not an exclusion criterion in this compound trials, and these patients were managed successfully without treatment discontinuation. QTc prolongation required routine electrocardiographic monitoring at baseline and throughout treatment, with dose reduction or interruption implemented for QTc values exceeding 500 ms. The management strategy emphasized proactive monitoring rather than reactive measures, with specific algorithms for dose modification based on toxicity severity. These distinctive safety considerations informed the recommended dose of 500 mg BID, which demonstrated an improved therapeutic index compared to higher doses while maintaining efficacy. [2] [4] [5]

G cluster_metabolism Metabolism cluster_toxicity Toxicities cluster_management Management Strategies This compound This compound M502 M502 This compound->M502 produces QTc_Prolongation QTc_Prolongation This compound->QTc_Prolongation direct effect Diarrhea Diarrhea This compound->Diarrhea low incidence Nausea Nausea This compound->Nausea low incidence Hyperglycemia Hyperglycemia M502->Hyperglycemia IGF-1R inhibition Glucose_Monitoring Glucose_Monitoring Hyperglycemia->Glucose_Monitoring managed by Metformin Metformin Hyperglycemia->Metformin managed by ECG_Monitoring ECG_Monitoring QTc_Prolongation->ECG_Monitoring managed by Dose_Reduction Dose_Reduction QTc_Prolongation->Dose_Reduction managed by

Diagram 1: this compound safety profile and management strategies. Serious adverse events (red) require specific monitoring and intervention, while less severe events (yellow) are generally manageable with supportive care.

Table 4: Adverse Event Profile and Management Guidelines (500 mg BID)

Adverse Event All Grades Incidence Grade ≥3 Incidence Management Recommendations
Hyperglycemia 57.2% 24-28.8% Baseline and periodic glucose monitoring; initiate metformin for persistent elevation; dose reduction for grade ≥3
QTc Prolongation 26.4% 5-7.7% Baseline ECG and periodic monitoring; correct electrolyte abnormalities; dose reduction for QTc >500 ms
Diarrhea 56.7% 2.7% Generally mild; antidiarrheal medications as needed; dose reduction for persistent grade 2 or higher
Nausea 43.8% 1.3% Anti-emetics as needed; take with food if not contraindicated
Fatigue 24% <1% Supportive care; assess for other contributing factors

Dosing and Administration Protocol

Recommended Dosing Regimen

The established protocol for this compound administration in T790M-positive NSCLC specifies an oral dose of 500 mg twice daily, approximately every 12 hours, in continuous 21-day cycles until disease progression or unacceptable toxicity. This recommendation emerged from comprehensive phase I/II data that demonstrated an optimal balance between efficacy and tolerability at this dose level. The dose reduction paradigm permits two incremental reductions: first to 375 mg BID and subsequently to 250 mg BID for persistent grade 3 or higher adverse events. The TIGER-X trial employed two formulations during development: an initial free-base form and an improved hydrogen bromide (HBr) salt formulation with enhanced bioavailability introduced during dose escalation. Administration occurs without regard to meals, though consistency in relation to food intake is recommended to maintain stable pharmacokinetic profiles. [2] [6] [5]

Laboratory and Clinical Monitoring Requirements

Baseline assessment must include central laboratory confirmation of T790M mutation status in tumor tissue (or via validated plasma/urine assays), fasting blood glucose, hemoglobin A1c, and electrocardiogram for QTc measurement. For patients with history of diabetes or impaired glucose tolerance, endocrine consultation should be considered before initiation. During treatment, fasting glucose should be monitored at least weekly for the first 4 weeks, then at least monthly thereafter, with more frequent monitoring following dose increases or when concomitant medications affecting glucose metabolism are introduced. Electrocardiograms for QTc assessment should be obtained at baseline, at 2-4 weeks after treatment initiation, and periodically thereafter, with particular attention during dose escalation or when administering with other QTc-prolonging medications. Routine monitoring of electrolytes (particularly potassium, magnesium, and calcium) is essential to minimize arrhythmia risk. [4] [6] [5]

Table 5: Dosing and Formulation Specifications

Parameter Specification
Recommended Dose 500 mg twice daily (approximately every 12 hours)
Formulation Hydrogen bromide (HBr) salt (improved bioavailability)
Administration Oral, with or without food
Treatment Cycles Continuous 21-day cycles
Dose Reduction Steps First reduction: 375 mg BID; Second reduction: 250 mg BID
Treatment Duration Until disease progression or unacceptable toxicity

Resistance Mechanisms and Future Directions

Despite promising efficacy, acquired resistance to this compound inevitably emerges, mirroring the experience with earlier generation EGFR TKIs. Preclinical models have identified several potential resistance mechanisms, with the most prominent being the EGFR C797S mutation which prevents the covalent binding of this compound to the EGFR kinase domain. Additional resistance pathways observed in laboratory models include epithelial-mesenchymal transition (EMT) characterized by spindle-like morphological changes in cancer cells and significant enrichment of EMT-related gene expression signatures. Interestingly, in vitro studies did not identify MET amplification, BRAF mutations, ERBB2 alterations, or RAS mutations as common resistance mechanisms to this compound, distinguishing its resistance profile from that observed with first-generation EGFR inhibitors. The heterogeneity of resistance mechanisms underscores the complexity of targeting EGFR signaling and highlights the need for comprehensive molecular profiling at disease progression to inform subsequent therapeutic strategies. [1] [2] [4]

The clinical development of this compound was ultimately discontinued in 2016 following updated analyses from the TIGER-X and TIGER-2 trials that revealed lower confirmed response rates than initially reported (32% ORR at 625 mg BID and 23% at 500 mg BID in T790M-positive patients) in conjunction with significant metabolic and cardiac toxicities. This decision was further influenced by the competitive landscape that saw the approval of osimertinib, another third-generation EGFR TKI with demonstrated efficacy and a potentially more favorable therapeutic index. The experience with this compound development nonetheless provided valuable insights for future drug development, particularly regarding the importance of mutant-selective EGFR inhibition, the management of off-target metabolic effects, and the need for robust biomarker-driven patient selection. Future research directions informed by this compound's development include exploring combination therapies to overcome or delay resistance, optimizing sequencing of EGFR-directed therapies, and developing next-generation inhibitors capable of targeting emergent resistance mutations such as C797S. [2] [6] [5]

Conclusion

This compound at the 500 mg BID dosing regimen represents a scientifically validated approach for targeting T790M-mediated resistance in EGFR-mutant NSCLC, with demonstrated efficacy and a manageable safety profile when accompanied by appropriate monitoring and intervention. Although its clinical development was discontinued in favor of other therapeutic options, the extensive research conducted on this compound has contributed significantly to our understanding of mutant-selective EGFR inhibition, resistance mechanisms, and the importance of toxicity management in targeted cancer therapy. The protocols and application notes detailed in this document provide a comprehensive framework for researchers and clinicians studying this class of targeted agents, with particular relevance for understanding structure-activity relationships, clinical trial design, and adverse event management strategies for EGFR-directed therapies.

References

Comprehensive Application Notes and Protocols: Rociletinib for Reversal of ABCG2-Mediated Multidrug Resistance in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABCG2 and Multidrug Resistance

ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a critical transmembrane efflux transporter that plays a fundamental role in the development of multidrug resistance (MDR) in cancer cells. As a half-transporter containing only one nucleotide-binding domain (NBD) and one transmembrane domain (TMD), ABCG2 must form homodimers or higher-order oligomers to become functionally active [1]. This transporter recognizes and efficiently extrudes a diverse array of chemotherapeutic agents including anthracyclines (doxorubicin, daunorubicin), topoisomerase inhibitors (topotecan, irinotecan), antimetabolites (methotrexate), and tyrosine kinase inhibitors (TKIs) [2]. The overexpression of ABCG2 in cancer cells significantly reduces intracellular drug accumulation and diminishes the efficacy of chemotherapy, representing a major clinical challenge in oncology [3].

The structural complexity of ABCG2 has been elucidated through recent cryo-EM studies, revealing key conformational states during the transport cycle. Under turnover conditions, ABCG2 transitions between distinct states (turnover-1 and turnover-2) where both substrates and ATP are bound, with the transition between these states representing a potential rate-limiting step in the transport mechanism [4]. This detailed structural understanding provides critical insights for developing effective MDR reversal strategies. Currently, no FDA-approved MDR modulator exists for clinical use, creating an urgent need for effective approaches to overcome ABCG2-mediated drug resistance [2] [5].

Rociletinib Mechanism of Action on ABCG2

This compound (CO-1686) is an oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively targets mutant forms of EGFR (T790M and exon 19 deletion) while sparing wild-type EGFR [2]. Recent investigations have revealed that beyond its primary anticancer activity, this compound effectively reverses ABCG2-mediated MDR through direct interaction with the transporter. Mechanistic studies demonstrate that this compound binds to the ATP-binding site of ABCG2, thereby competitively inhibiting ABCG2-mediated drug efflux and increasing intracellular accumulation of substrate chemotherapeutic agents [2] [5].

The molecular mechanism involves several key interactions:

  • Inhibition of ATPase activity: this compound significantly suppresses the ATP hydrolysis essential for ABCG2 transport function, effectively depriving the transporter of the energy required for drug efflux [2] [6].

  • Competition with substrate binding: this compound competes with the photolabeling probe [125I] iodoarylazidoprazosin (IAAP) for binding to ABCG2, indicating direct interaction at the substrate-binding pocket [2].

  • Preservation of transporter expression: Unlike some MDR modulators that alter transporter expression, this compound does not affect ABCG2 expression at either mRNA or protein levels, instead specifically targeting its transport function [2].

  • Selectivity for ABCG2: Importantly, this compound exhibits specificity for ABCG2 over other transporters and does not inhibit EGFR downstream signaling pathways (phosphorylation of AKT and ERK) when used at MDR-reversing concentrations, suggesting a favorable safety profile for combination therapy [2] [5].

Table 1: Key Characteristics of this compound as an ABCG2 Modulator

Property Characteristics Experimental Evidence
Primary Target Mutant EGFR (T790M, exon 19 deletion) Selective inhibition while sparing wild-type EGFR [2]
ABCG2 Interaction Binds to ATP-binding site Inhibits ATPase activity and competes with IAAP photolabeling [2]
Effect on Expression No change in ABCG2 mRNA or protein levels Western blot and RT-PCR analysis [2]
Specificity Does not inhibit ABCB1 Selective reversal in ABCG2-overexpressing cells only [2]
Cellular Effect Increases intracellular chemotherapeutic accumulation Flow cytometry with substrate agents [2]

Quantitative Efficacy Data and Experimental Findings

In Vitro Reversal Efficacy

Comprehensive in vitro studies have demonstrated the significant MDR reversal potential of this compound across multiple ABCG2-overexpressing cancer cell lines. Using the MTT colorimetric cell proliferation assay, researchers quantified the concentration-dependent reversal of resistance to various chemotherapeutic agents when combined with non-toxic concentrations of this compound (0.25, 0.5, and 1 μmol/L) [2]. The reversal effects were particularly pronounced in specifically selected ABCG2-overexpressing cell lines, including H460/MX20 (non-small cell lung cancer), S1-MI-80 (colon carcinoma), and HEK293/ABCG2-482-R2 (transfected embryonic kidney) cells [2].

The efficacy of this compound was quantified through determination of reversal fold (RF) values, which represent the decrease in IC50 of chemotherapeutic agents when combined with this compound compared to chemotherapy alone. Notably, this compound at 1 μmol/L achieved remarkable reversal fold values:

  • Mitoxantrone: RF values of 21.4 in H460/MX20 cells and 18.7 in S1-MI-80 cells
  • Topotecan: RF values of 12.3 in H460/MX20 cells and 10.9 in S1-MI-80 cells
  • Doxorubicin: RF values of 9.8 in H460/MX20 cells and 8.5 in S1-MI-80 cells [2]

These values indicate that this compound potently resensitized ABCG2-overexpressing cancer cells to conventional chemotherapeutic agents, with efficacy comparable to or exceeding that of the classic ABCG2 inhibitor fumitremorgin C (FTC) [2].

In Vivo Efficacy and Safety Profile

The translational potential of this compound was evaluated in nude mouse xenograft models bearing ABCG2-overexpressing MDR tumors. The combination of this compound with conventional chemotherapeutic agents resulted in significant tumor growth inhibition without additional toxicity [2] [5]. Importantly, this compound administration did not produce weight loss or other signs of acute toxicity in animal models, supporting its favorable safety profile for combination therapy [2].

Table 2: In Vitro Efficacy of this compound in Reversing ABCG2-Mediated Drug Resistance

Cell Line Chemotherapeutic Agent IC50 Alone (μM) IC50 + this compound 1μM (μM) Reversal Fold
H460/MX20 Mitoxantrone 42.7 ± 3.2 2.0 ± 0.3 21.4
H460/MX20 Topotecan 38.5 ± 2.8 3.1 ± 0.4 12.3
H460/MX20 Doxorubicin 35.2 ± 2.5 3.6 ± 0.5 9.8
S1-MI-80 Mitoxantrone 35.8 ± 2.9 1.9 ± 0.2 18.7
S1-MI-80 Topotecan 32.6 ± 2.7 3.0 ± 0.3 10.9
S1-MI-80 Doxorubicin 30.4 ± 2.3 3.6 ± 0.4 8.5
HEK293/ABCG2 Mitoxantrone 25.3 ± 1.9 1.8 ± 0.2 14.1

Experimental Protocols and Methodologies

Drug Sensitivity Assay (MTT Protocol)

The MTT colorimetric assay provides a reliable method for quantifying drug sensitivity and reversal of MDR in vitro. This protocol outlines the standardized approach for evaluating the efficacy of this compound in reversing ABCG2-mediated resistance [2].

Materials:

  • Cell lines: ABCG2-overexpressing cells (H460/MX20, S1-MI-80) and corresponding parental cells
  • Reagents: this compound (CO-1686), chemotherapeutic agents (mitoxantrone, topotecan, doxorubicin), MTT reagent, dimethyl sulfoxide (DMSO)
  • Equipment: 96-well plates, CO₂ incubator, microplate reader

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and prepare single-cell suspensions. Seed cells into 96-well plates at densities of 3,000-8,000 cells per well in 100 μL culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.

  • Drug Treatment: After 24 hours, pre-treat cells with this compound (0.25, 0.5, and 1 μmol/L), positive control inhibitor (2.5 μmol/L FTC), or vehicle control for 1 hour. Then add serial dilutions of chemotherapeutic agents to appropriate wells. Include drug-free controls for baseline measurement.

  • Incubation: Incubate plates for an additional 68 hours (total 72-hour drug exposure) under standard culture conditions.

  • MTT Assay: Add 20 μL MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove medium and add 150 μL DMSO to dissolve formed formazan crystals. Shake plates gently for 10 minutes.

  • Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader. Calculate cell viability as percentage relative to untreated controls.

  • Data Analysis: Determine IC₅₀ values using non-linear regression analysis. Calculate reversal fold values as IC₅₀ without this compound divided by IC₅₀ with this compound [2].

Intracellular Drug Accumulation Assay

This flow cytometry-based protocol measures the effect of this compound on intracellular accumulation of ABCG2 substrate drugs, providing direct evidence of ABCG2 inhibition [2].

Materials:

  • Fluorescent ABCG2 substrates: Rhodamine 123, mitoxantrone, or doxorubicin
  • Inhibitors: this compound, verapamil (ABCB1 inhibitor), or FTC (ABCG2 inhibitor)
  • Equipment: Flow cytometer with appropriate laser and filter sets

Procedure:

  • Cell Preparation: Seed ABCG2-overexpressing and corresponding parental cells in 6-well plates (5×10⁵ cells/well) and incubate overnight.

  • Inhibitor Pre-treatment: Treat cells with this compound (1 μmol/L), FTC (2.5 μmol/L), or vehicle control for 1 hour at 37°C.

  • Substrate Accumulation: Add fluorescent substrate (e.g., 5 μmol/L rhodamine 123, 10 μmol/L doxorubicin) and incubate for 90 minutes under culture conditions.

  • Sample Processing: Wash cells twice with ice-cold PBS, trypsinize gently, and resuspend in PBS containing 2% FBS. Keep samples on ice protected from light.

  • Flow Cytometry Analysis: Analyze minimum 10,000 events per sample using flow cytometer. Use untreated cells as autofluorescence control. For doxorubicin, use 488 nm excitation and 575 nm emission; for rhodamine 123, use 488 nm excitation and 525 nm emission.

  • Data Interpretation: Calculate mean fluorescence intensity (MFI) for each treatment. The increase in MFI with this compound treatment indicates inhibition of ABCG2 efflux function [2] [7].

G cluster_accumulation ABCG2 Substrate Accumulation Assay cluster_analysis Data Interpretation Start Seed cells in 6-well plates (5×10⁵ cells/well) A Incubate overnight at 37°C with 5% CO₂ Start->A B Pre-treat with: - this compound (1 μM) - FTC (2.5 μM, positive control) - Vehicle (negative control) A->B C Incubate 1 hour at 37°C B->C D Add fluorescent substrate: - Rhodamine 123 (5 μM) - Doxorubicin (10 μM) C->D E Incubate 90 minutes at 37°C D->E F Wash with ice-cold PBS (twice) E->F G Trypsinize and resuspend in PBS with 2% FBS F->G H Flow cytometry analysis (≥10,000 events) G->H I Calculate mean fluorescence intensity H->I J Increased fluorescence with This compound = ABCG2 inhibition

Diagram 1: Experimental workflow for intracellular drug accumulation assay to evaluate ABCG2 inhibition

ATPase Activity Assay

The ATPase activity assay measures the effect of this compound on ABCG2-mediated ATP hydrolysis, providing insights into its mechanism of action [2].

Materials:

  • Membrane vesicles prepared from ABCG2-overexpressing cells
  • Reaction buffer: 50 mM Tris-HCl (pH 7.4), 2 mM dithiothreitol, 10 mM MgCl₂
  • ATP regeneration system: 2.5 mM phosphoenolpyruvate, 50 μg/mL pyruvate kinase
  • Detection reagent: 2.5% (w/v) ammonium molybdate in 2.5 M H₂SO₄

Procedure:

  • Membrane Preparation: Prepare membrane vesicles from ABCG2-overexpressing and control cells using differential centrifugation.

  • Reaction Setup: Incubate membrane vesicles (50 μg protein) with varying concentrations of this compound (0-10 μmol/L) in reaction buffer containing ATP regeneration system.

  • ATP Hydrolysis: Initiate reaction by adding 5 mM ATP. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop reaction by adding 100 μL of 10% SDS solution.

  • Inorganic Phosphate Detection: Add detection reagent and incubate for 10 minutes. Measure absorbance at 800 nm.

  • Data Analysis: Calculate ATPase activity from phosphate standard curve. Compare activity with and without this compound to determine inhibition potency [2].

Therapeutic Applications and Combination Strategies

The clinical translation of this compound as an ABCG2 modulator offers promising strategies for overcoming MDR in cancer treatment. Based on experimental evidence, the following application notes are recommended for therapeutic development:

Patient Selection Criteria:

  • Tumors demonstrating ABCG2 overexpression confirmed by immunohistochemistry or mRNA analysis
  • Cancers with intrinsic or acquired MDR including non-small cell lung cancer, colon carcinoma, and esophageal cancer
  • Patients experiencing treatment failure with ABCG2 substrate chemotherapeutic agents

Combination Therapy Regimens:

  • This compound with anthracyclines: For reversal of doxorubicin and daunorubicin resistance in solid tumors and hematological malignancies
  • This compound with topoisomerase inhibitors: Particularly effective for topotecan and mitoxantrone in ovarian cancer and AML
  • Sequential administration: Pre-treatment with this compound 1-2 hours before chemotherapy to ensure ABCG2 inhibition at time of chemotherapeutic exposure

Dosing Considerations:

  • In vitro effective concentrations: 0.25-1 μmol/L for MDR reversal without significant cytotoxicity
  • Potential dual targeting: In EGFR-mutant cancers, this compound can simultaneously inhibit oncogenic signaling and reverse MDR
  • Therapeutic window: Selective ABCG2 inhibition without effect on EGFR downstream signaling at MDR-reversing concentrations [2] [5]

G cluster_mechanism Molecular Mechanisms cluster_effects Cellular Outcomes This compound This compound Administration M1 Binds ABCG2 ATP-binding site This compound->M1 M2 Inhibits ATPase activity This compound->M2 M3 Competes with substrate binding This compound->M3 M4 Blocks drug efflux function This compound->M4 E1 Increased intracellular chemotherapy accumulation M1->E1 M2->E1 M3->E1 M4->E1 E2 Resensitization to multiple agents E1->E2 E3 Enhanced tumor cell apoptosis E2->E3 E4 Overcome multidrug resistance E3->E4

Diagram 2: this compound mechanism of action in reversing ABCG2-mediated multidrug resistance

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for reversing ABCG2-mediated multidrug resistance in cancer therapy. The comprehensive data from both in vitro and in vivo studies demonstrate its potent efficacy in resensitizing resistant cancer cells to conventional chemotherapeutic agents including mitoxantrone, topotecan, and doxorubicin. The dual functionality of this compound—targeting mutant EGFR in specific cancer types while simultaneously inhibiting ABCG2-mediated drug efflux—provides a unique therapeutic advantage for combination treatment regimens.

The experimental protocols outlined in this document provide robust methodologies for evaluating ABCG2 inhibition and MDR reversal activity. These standardized approaches enable systematic investigation of potential MDR modulators and facilitate comparison across different studies. Future research directions should focus on:

  • Clinical validation of this compound as an MDR reversal agent in prospective trials
  • Identification of biomarkers predictive of response to this compound-mediated MDR reversal
  • Exploration of synergistic combinations with novel therapeutic agents
  • Investigation of this compound analogs with optimized ABCG2 inhibition and reduced side effects

The growing understanding of ABCG2 structure and function, particularly insights from recent cryo-EM studies under turnover conditions, will further inform the rational design of more effective MDR reversal strategies [4]. This compound represents a significant advancement in the ongoing effort to overcome multidrug resistance in cancer treatment.

References

Comprehensive Application Notes and Protocols for Rociletinib Combination Chemotherapy in NSCLC Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rociletinib and Its Mechanism of Action

This compound (CO-1686) represents a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was developed to address a significant unmet need in non-small cell lung cancer (NSCLC) treatment—specifically, resistance to first-generation EGFR inhibitors. This small molecule therapeutic selectively targets mutant forms of EGFR, including both activating mutations (exon 19 deletion and L858R) and the resistance-mediated T790M "gatekeeper" mutation, while sparing the wild-type EGFR receptor. This selectivity profile potentially translates to an improved therapeutic window and reduced toxicity compared to earlier generation EGFR inhibitors [1].

The molecular structure of this compound consists of a 5-CF3 2,4-diaminopyrimidine-based scaffold containing a reactive acrylamide group that enables covalent binding to cysteine 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible inhibition is complemented by an aminopyrimidine moiety that binds to methionine 793 through hydrogen bonding, while the 5-substituent of the aminopyrimidine extends toward the gatekeeper residue (methionine in T790M mutants) forming strong hydrophobic interactions [1]. Preclinical kinetic studies demonstrated that this compound exhibits 22-fold greater selectivity for EGFRL858R/T790M mutant kinases compared to EGFRWT, with inactivation rate constant to binding constant ratios of 2.41×10⁵ M⁻¹S⁻¹ versus 1.12×10⁴ M⁻¹S⁻¹, respectively [1].

Table 1: Preclinical Selectivity Profile of this compound

Kinase Target IC₅₀ (nM) Cellular Growth Assay IC₅₀
EGFRL858R/T790M <0.51 nM 100-140 nM
EGFRWT 6 nM Not reported
FAK Weak inhibition Not reported
CHK2 Weak inhibition Not reported
ERBB4 Weak inhibition Not reported
JAK3 Weak inhibition Not reported

Clinical Development and Efficacy of this compound

Early Clinical Trials

The initial Phase I/II clinical trial of this compound investigated safety, maximum tolerated dose, recommended Phase II dose, and preliminary antitumor activity in patients with advanced EGFR-mutated NSCLC who had progressed on prior EGFR TKIs. This study enrolled 130 patients across ten institutions utilizing various dosing schedules. The maximum tolerated dose was not reached, with the most consistently effective dose identified as 900 mg twice daily for the initial free-base formulation. The study later transitioned to a hydrobromic acid formulation with improved bioavailability [1].

Among 46 patients harboring EGFR T790M mutations who received therapeutic doses, the investigator-assessed response rate was 59% with a disease control rate of 93%. Response rates were comparable between patients with original exon19del and L858R EGFR mutations. The median progression-free survival (PFS) in the T790M-positive subset was 13.1 months at the time of analysis. Notably, even in EGFR-mutant but T790M-negative patients (n=17), a response rate of 29% and disease control rate of 59% were observed [1].

Phase III TIGER-3 Trial

The TIGER-3 trial (NCT02322281) was initiated as a Phase III randomized study comparing this compound versus chemotherapy in patients with EGFR-mutated NSCLC previously treated with EGFR TKIs and platinum-based chemotherapy. Enrollment was halted when this compound development was discontinued in 2016, limiting complete evaluation of the primary endpoint. Nevertheless, among 149 enrolled patients, 75 were randomized to this compound (500 or 625 mg twice daily) and 74 to chemotherapy [2].

The median investigator-assessed PFS was 4.1 months in the this compound 500 mg group and 5.5 months in the 625 mg group compared to 2.5 months in the chemotherapy group. In the T790M-positive NSCLC subgroup, patients treated with this compound (n=25) demonstrated improved PFS versus chemotherapy (n=20) (6.8 versus 2.7 months; hazard ratio = 0.55, 95% CI: 0.28–1.07, p = 0.074) [2].

Table 2: Clinical Efficacy Outcomes of this compound in Clinical Trials

Trial Population Dose Response Rate Median PFS Disease Control Rate
Phase I/II T790M+ (n=46) 900 mg BID (FB) 59% 13.1 months 93%
Phase I/II T790M- (n=17) 900 mg BID (FB) 29% Not reported 59%
TIGER-3 Overall (n=75) 500/625 mg BID Not reported 4.1/5.5 months Not reported
TIGER-3 T790M+ (n=25) 500/625 mg BID Not reported 6.8 months Not reported

This compound Combination Therapy with Chemotherapy

Rationale for Combination Approaches

Beyond its direct antitumor activity against EGFR-mutant NSCLC, this compound has demonstrated potential to enhance the efficacy of conventional chemotherapeutic agents through inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). ABCG2 overexpression in cancer cells significantly contributes to multidrug resistance (MDR) by actively effusing various chemotherapeutic agents, thereby reducing their intracellular accumulation and limiting therapeutic efficacy [3].

This compound was found to significantly improve the efficacy of ABCG2 substrate chemotherapeutic agents in transporter-overexpressing cancer cells both in vitro and in MDR tumor xenograft models, without incurring additional toxicity. Mechanistic studies revealed that this compound inhibits ABCG2-mediated drug efflux and increases intracellular accumulation of ABCG2 probe substrates. Furthermore, this compound inhibited ATPase activity and competed with [125I] iodoarylazidoprazosin (IAAP) photolabeling of ABCG2, suggesting direct interaction with the transporter's substrate-binding site [3].

Experimental Protocols for Combination Studies

Protocol 1: In Vitro Assessment of this compound Chemosensitization

  • Cell Lines: Utilize ABCG2-overexpressing cell lines (e.g., H460/MX20, S1-MI-80) and their parental counterparts (H460, S1). Include HEK293 cells transfected with wild-type ABCG2-482-R2 or mutant ABCG2-482-T7 as controls [3].
  • Drug Sensitivity Assay: Perform MTT colorimetric cell proliferation assays. Prepare single cell suspensions (3,000-8,000 cells/well) in 96-well plates. After 24-hour incubation, treat with various concentrations of chemotherapeutic agents (mitoxantrone, topotecan, doxorubicin) with or without this compound (0.25, 0.5, 1 μmol/L) or the ABCG2 inhibitor fumitremorgin C (FTC, 2.5 μmol/L) as positive control [3].
  • Incubation and Analysis: Following 68-72 hour drug exposure, add MTT reagent and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values and reversal fold (RF) values using the formula: RF = IC₅₀ of chemotherapeutic agent alone / IC₅₀ of chemotherapeutic agent + this compound [3].

Protocol 2: Drug Accumulation and Efflux Assays

  • Intracellular Accumulation: Assess using ABCG2 substrate fluorescent probes (e.g., mitoxantrone, rhodamine 123). Treat ABCG2-overexpressing and parental cells with the fluorescent substrate with or without this compound (1 μmol/L) or FTC (2.5 μmol/L) for designated time periods. Analyze intracellular fluorescence by flow cytometry [3].
  • ATPase Activity Assay: Measure vanadate-sensitive ATPase activity of ABCG2 in membrane preparations with increasing concentrations of this compound (0-40 μmol/L). Plot ATPase activity versus this compound concentration to determine stimulatory or inhibitory effects [3].
  • [125I] IAAP Photolabeling: Incubate membrane vesicles with this compound (0-20 μmol/L) for 5 minutes before adding [125I] IAAP. Expose to UV light, solubilize proteins, and perform SDS-PAGE followed by autoradiography to assess competition with IAAP binding [3].

Protocol 3: In Vivo Xenograft Studies

  • Animal Model: Establish ABCG2-overexpressing and sensitive xenograft models in nude mice by subcutaneous inoculation of appropriate cell lines [3].
  • Treatment Groups: Randomize mice into four groups (n=6-8/group): (1) vehicle control; (2) chemotherapeutic agent alone; (3) this compound alone; (4) combination of this compound and chemotherapeutic agent.
  • Dosing and Evaluation: Administer this compound orally (20-50 mg/kg/day) and chemotherapeutic agents intravenously at established maximum tolerated doses. Monitor tumor volume and body weight regularly. Calculate tumor growth inhibition and assess potential toxicity [3].

The diagram above illustrates the comprehensive experimental workflow for evaluating this compound combination therapy with chemotherapy, encompassing in vitro assessment, in vivo evaluation, and mechanistic studies.

Resistance Mechanisms and Combination Immunotherapy Strategies

Understanding Resistance to this compound

Despite promising initial responses, resistance to this compound inevitably develops through diverse mechanisms. Similar to other EGFR TKIs, resistance can be categorized into: (1) target modification (including tertiary EGFR mutations such as C797S); (2) bypass signaling pathways (e.g., MET amplification, HER2 amplification); and (3) phenotypic transformation (including epithelial-mesenchymal transition and small cell lung cancer transformation) [1]. Understanding these resistance mechanisms is crucial for developing effective combination strategies.

The tumor immune microenvironment undergoes significant changes following development of resistance to EGFR TKIs. Studies have demonstrated that PD-L1 expression significantly increases after resistance to EGFR TKIs, facilitating immune evasion by tumors. The density of tumor-infiltrating lymphocytes (TILs) also alters, with CD8+ TIL and FOXp3+ TIL density significantly decreasing compared to pre-TKI treatment levels [4]. These modifications create potential opportunities for combining this compound with immunotherapy approaches.

Immunotherapy Combination Protocols

Multiple signaling pathways contribute to the upregulation of PD-L1 expression following EGFR TKI resistance. The EGFR T790M secondary mutation upregulates PD-L1 expression through PI3K/Akt, MAPK, and NF-κB signaling pathways. Similarly, c-MET amplification activates PI3K/AKT and MAPK signaling, inducing PD-L1 upregulation through activator protein-1 (AP-1) [4]. These molecular insights provide rationale for combining this compound with immune checkpoint inhibitors.

Protocol 4: Assessment of Immune Microenvironment Changes

  • Tumor Specimens: Collect pre- and post-rociletinib treatment tumor samples from patient-derived xenografts or clinical specimens when available [4].
  • Immunohistochemistry: Perform staining for PD-L1 (clone 22C3 or 28-8), CD8+, FOXP3+, and CD73+ markers. Evaluate staining intensity and distribution pattern [4].
  • Flow Cytometry Analysis: Prepare single-cell suspensions from tumor tissues and stain with antibodies against CD45, CD3, CD4, CD8, PD-1, and PD-L1. Analyze immune cell populations and checkpoint marker expression [4].
  • Cytokine Profiling: Measure levels of interferon-γ, IL-8, and other relevant cytokines in tumor supernatant or serum samples using ELISA or multiplex immunoassays [4].

Table 3: Safety Profile of this compound Based on Clinical Trial Data

Adverse Event This compound (All Grades) This compound (Grade ≥3) Chemotherapy (Grade ≥3)
Hyperglycemia Frequent 24.0% 0%
QTc Prolongation Common 6.7% 0%
Diarrhea Common 2.7% 1.4%
Nausea Common Not reported Not reported
Fatigue Common Not reported Not reported
Decreased Appetite Common Not reported Not reported

Conclusion and Future Directions

This compound represents a promising therapeutic agent for EGFR T790M-mutant NSCLC with demonstrated efficacy in clinical trials and potential for combination approaches with conventional chemotherapy through ABCG2 inhibition. The synergistic activity with substrate chemotherapeutic agents such as mitoxantrone, topotecan, and doxorubicin provides a strong rationale for clinical exploration of these combinations in ABCG2-overexpressing malignancies. Additionally, the evolving understanding of immune microenvironment changes following EGFR TKI resistance suggests potential for combination immunotherapy strategies, though this approach requires careful consideration of timing and patient selection.

Future research should focus on optimizing combination protocols, identifying predictive biomarkers for response, and developing strategies to overcome resistance mechanisms. The discontinued clinical development of this compound limits its immediate translational potential, but the mechanistic insights gained from studying this agent continue to inform the development of next-generation EGFR-targeted therapies and combination approaches for NSCLC.

References

Comprehensive Application Notes: Rociletinib and T790M Mutation Detection in NSCLC via Liquid Biopsy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rociletinib and T790M Mutation Detection

This compound (CO-1686) represents a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to target non-small cell lung cancer (NSCLC) harboring both activating EGFR mutations (exon 19 deletions and L858R) and the resistance mutation T790M. The T790M mutation emerges as the most prevalent resistance mechanism (occurring in 50-60% of cases) in patients initially responding to first- and second-generation EGFR TKIs (gefitinib, erlotinib, afatinib) before developing disease progression. This "gatekeeper" mutation functions by altering the ATP-binding pocket of EGFR, reducing drug affinity through steric hindrance while restoring ATP affinity, thereby diminishing TKI efficacy. [1] [2]

Liquid biopsy has revolutionized the management of EGFR-mutant NSCLC by enabling minimal-invasive disease monitoring through analysis of circulating tumor DNA (ctDNA) from blood plasma. This approach offers significant advantages over tissue biopsy, including: real-time monitoring of tumor evolution, assessment of tumor heterogeneity, serial sampling capabilities, and overcoming anatomical limitations of tissue rebiopsy. For this compound treatment selection, accurate T790M detection is paramount, as clinical trials demonstrated response rates of 53-60% in T790M-positive patients compared to 29-35% in T790M-negative patients. [3] [4] [2]

T790M Detection Methods & Platform Comparisons

Liquid Biopsy Platforms for T790M Detection

Various technological platforms have been developed and optimized for T790M mutation detection in ctDNA, each with distinct sensitivity profiles and operational characteristics:

Table 1: Performance Comparison of T790M Detection Methods

Detection Method Sensitivity Range Specificity Range Key Advantages Limitations
Digital PCR (dPCR/ddPCR) 0.01%-0.03% 69-100% Ultra-high sensitivity, absolute quantification, low input DNA requirements Limited multiplexing capability, targets known mutations only
Next-Generation Sequencing (NGS) 0.1%-1% High (platform-dependent) Comprehensive profiling, unknown mutation discovery, multiplexing capability Higher cost, complex data analysis, longer turnaround
ARMS/Scorpions RT-PCR 1%-5% 77-83% Rapid turnaround, easily implemented, FDA-approved kits available Lower sensitivity than digital methods
Tag-based NGS Improved low-frequency detection High Molecular barcoding reduces errors, better low-frequency mutation detection Customized analysis pipelines needed

International collaborative studies have demonstrated that ddPCR platforms consistently achieve the highest sensitivity for T790M detection, correctly identifying all spiked samples in validation studies. The AmoyDx EGFR 29 Mutations Detection Kit combined with Cobas cfDNA Sample Preparation has also shown excellent performance in comparative assessments. Tag-based NGS approaches significantly improve detection rates (42.85%) compared to conventional RT-PCR methods (21.4%), particularly in samples with low mutation abundance (0.07-0.78%). [5] [6]

Diagnostic Accuracy of ctDNA Analysis

A comprehensive meta-analysis of 21 studies (n=1,639 patients) revealed the overall diagnostic accuracy of ctDNA analysis for T790M detection:

Table 2: Diagnostic Accuracy Metrics for T790M Detection in ctDNA

Parameter Pooled Estimate 95% Confidence Interval Clinical Implications
Sensitivity 0.67 0.64-0.70 ~33% of tissue T790M+ cases missed in plasma
Specificity 0.80 0.77-0.83 ~20% false positive rate
Positive Predictive Value 0.85 0.82-0.87 High confidence in positive results
Negative Predictive Value 0.60 0.56-0.63 Negative results require confirmation
Diagnostic Odds Ratio 7.27 4.39-12.05 Overall good discriminatory power

The moderate sensitivity (67%) highlights the importance of confirmatory tissue testing following negative liquid biopsy results, particularly in patients with intra-thoracic limited disease where false-negative rates may exceed 50%. The area under the summary ROC curve was 0.77, indicating good overall diagnostic performance. [7]

Clinical Application Guidelines

Patient Selection and Testing Timeline

Appropriate patient selection is critical for successful T790M detection and this compound treatment:

  • Testing Indication: NSCLC patients with acquired resistance to first- or second-generation EGFR TKIs (erlotinib, gefitinib, afatinib) after initial benefit. Disease progression should be confirmed per RECIST 1.1 criteria with both radiological and clinical assessment. [4]

  • Optimal Testing Timeline: Liquid biopsy should be performed at radiological progression or at clinical and radiological progression. Testing "arbitrarily" without confirmed progression correlates with reduced detection rates. [4]

  • Sample Considerations: Extrathoracic disease and bone metastases correlate with higher T790M detection rates, while patients with exclusively intracranial disease show lower detection rates. Liver and lymph node progression are significantly correlated with T790M positivity. [4]

Interpretation of Results and Subsequent Actions

Clinical management decisions based on liquid biopsy results require careful interpretation:

  • T790M Positive: Patients are candidates for this compound therapy. Clinical trial data demonstrated objective response rates of 53-60% and disease control rates of 85-90% in centrally confirmed T790M-positive patients across all dosing levels (500-1000 mg BID). [2]

  • T790M Negative: A negative result does not exclude T790M positivity. Due to the 67% pooled sensitivity of ctDNA testing, negative cases should undergo confirmatory tissue biopsy when feasible. Studies show that 18.8% of patients with negative liquid biopsy results were T790M-positive on tissue testing. [4] [7]

  • Inconclusive/Indeterminate: Sample quality issues may necessitate repeat liquid biopsy or tissue confirmation. Serial monitoring with repeated liquid biopsies over time may detect emerging T790M clones not captured in initial testing. [4]

Experimental Protocols

Sample Collection and Processing

Proper sample handling is critical for reliable T790M detection in ctDNA:

  • Blood Collection: Collect 12-18 mL of peripheral blood into EDTA-containing tubes (or specialized ctDNA collection tubes). Process samples within 2 hours of collection to prevent genomic DNA contamination and ctDNA degradation. [5]

  • Plasma Separation: Perform two centrifugation rounds: first at 1600 × g for 10 minutes at 4°C to separate plasma from blood cells, followed by a second centrifugation at 3000 × g for 10 minutes at 4°C to remove remaining cellular debris. [5]

  • Storage: Aliquot plasma into sterile tubes and store at -80°C until DNA extraction. Avoid repeated freeze-thaw cycles. [5]

ctDNA Extraction and Quantification

High-quality ctDNA extraction is essential for sensitive mutation detection:

  • Extraction Methods: Use commercially available kits specifically designed for ctDNA extraction, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen) or MagMAX Cell-Free DNA Isolation Kit (ThermoFisher Scientific). Follow manufacturer protocols with 3-5 mL of plasma as input. [5]

  • Quality Control: Quantify ctDNA using fluorometric methods (Qubit dsDNA HS Assay Kit). Assess fragment size distribution using Bioanalyzer 2100 with Agilent High Sensitivity DNA Analysis Kit. Expect a dominant peak at ~160-170 bp (nucleosomal DNA). [5]

  • Yield Expectations: Typical ctDNA yields range from 0-50 ng per mL of plasma depending on tumor burden. Minimum input of 10-30 ng ctDNA is recommended for most detection assays. [5]

T790M Detection Methodologies
4.3.1 Digital PCR (dPCR/ddPCR) Protocol

Digital PCR provides absolute quantification of T790M mutant alleles with ultra-high sensitivity:

  • Reaction Setup: Use QX200 Droplet Digital PCR System (Bio-Rad) or equivalent. Prepare reactions according to manufacturer specifications with T790M-specific primers/probes. Include positive controls (cell line DNA with known T790M mutation) and negative controls (wild-type DNA). [6]

  • Thermal Cycling: Standard cycling conditions: 95°C for 10 minutes (enzyme activation), followed by 40 cycles of 94°C for 30 seconds (denaturation) and 55-60°C for 60 seconds (annealing/extension), with a final 98°C for 10 minutes (enzyme deactivation) and 4°C hold. [6]

  • Droplet Reading and Analysis: Read plates on droplet reader and analyze using QuantaSoft software. Set threshold based on negative controls. Report results as mutant copies per mL of plasma and/or variant allele frequency. The limit of detection is typically 0.01-0.03%. [6]

4.3.2 Next-Generation Sequencing Protocol

NGS enables comprehensive mutation profiling beyond T790M:

  • Library Preparation: Use targeted NGS panels such as Oncomine Lung cfDNA Assay (ThermoFisher) covering key NSCLC mutations. Employ molecular tagging with unique barcodes for each original DNA molecule during initial PCR amplification to reduce sequencing errors. [5]

  • Template Preparation: Perform emulsion PCR or template enrichment using Ion Chef System with Ion 520 chip or equivalent. Multiplex up to 4 libraries per run while maintaining sufficient coverage (>5000X). [5]

  • Sequencing and Analysis: Sequence on Ion S5 System or equivalent platform. Align reads to reference genome (hg19) using Torrent Mapping Alignment Program. Call variants with Torrent Variant Caller using specific liquid biopsy parameters. Apply molecular barcode filtering to eliminate PCR/sequencing errors. [5]

Emerging Approaches and Future Directions

Drug Repurposing Strategies

Computational drug repurposing approaches have identified potentially promising compounds for targeting T790M-resistant NSCLC:

  • In Silico Screening: Using free protein-ligand docking software (idock) to screen 3,167 clinically approved drugs against EGFR T790M structures identified several candidates with predicted binding affinity. [8]

  • Validated Compounds: Indacaterol (a bronchodilator) and canagliflozin (an antidiabetic) demonstrated specific activity against T790M-mutant NSCLC cells in vitro, inducing apoptosis and showing synergistic effects when combined with gefitinib. [8]

Artificial Intelligence and Monitoring Strategies

Advanced computational approaches are being developed to optimize T790M detection and monitoring:

  • Repeated Testing Strategies: Clinical data supports serial liquid biopsy testing after initial negative results, as the probability of detecting T790M across subsequent tests remains relatively constant. Implementing structured repeated testing protocols can increase overall detection rates. [4]

The following workflow diagram illustrates the comprehensive process for T790M detection and clinical decision-making:

t790m_workflow cluster_methods Detection Platforms start NSCLC Patient with EGFR TKI Resistance blood_collect Blood Collection & Plasma Separation start->blood_collect dna_extract ctDNA Extraction & Quality Control blood_collect->dna_extract detection_method T790M Detection Method dna_extract->detection_method dPCR Digital PCR (Ultra-high sensitivity) detection_method->dPCR NGS Next-Generation Sequencing (Comprehensive profiling) detection_method->NGS RT_PCR ARMS/RT-PCR (Routine clinical use) detection_method->RT_PCR result_pos T790M Positive Result dPCR->result_pos result_neg T790M Negative Result dPCR->result_neg NGS->result_pos NGS->result_neg RT_PCR->result_pos RT_PCR->result_neg treat_roc This compound Treatment (53-60% ORR) result_pos->treat_roc tissue_confirm Tissue Biopsy Confirmation result_neg->tissue_confirm pos_tissue T790M Positive in Tissue tissue_confirm->pos_tissue neg_tissue T790M Negative in Tissue tissue_confirm->neg_tissue pos_tissue->treat_roc alt_treatment Alternative Treatment Options neg_tissue->alt_treatment

Diagram 1: Comprehensive workflow for T790M detection and clinical decision-making incorporating multiple detection platforms and subsequent treatment pathways.

Conclusion

Liquid biopsy has established itself as a valuable tool for T790M mutation detection in NSCLC patients with acquired resistance to first-generation EGFR TKIs. While sensitivity limitations remain a challenge, particularly in cases with low tumor shedding, the non-invasive nature of liquid biopsy enables serial monitoring that can capture evolving resistance patterns. This compound represents a promising targeted therapy for T790M-positive patients, with clinical trials demonstrating substantial efficacy particularly in this molecularly selected population.

The ongoing development of more sensitive detection methods, including tag-based NGS and advanced dPCR platforms, continues to improve our ability to identify T790M mutations even at very low allele frequencies. Implementation of standardized protocols across laboratories and validation of clinical decision thresholds will further enhance the utility of liquid biopsy in guiding this compound treatment. As the field moves forward, integration of longitudinal monitoring and artificial intelligence approaches may provide even more sophisticated management strategies for EGFR-mutant NSCLC patients experiencing disease progression.

References

Rociletinib in vitro cytotoxicity assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rociletinib (CO-1686)

This compound (CO-1686) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC) [1]. It covalently binds to Cys797 in the ATP-binding pocket of the EGFR kinase domain, demonstrating potent activity against key mutations like L858R, exon 19 deletions, and the resistance mutation T790M, while showing significantly lower activity against wild-type EGFR (EGFRWT) [1] [2]. This selective profile offers a potential therapeutic advantage by minimizing on-target, off-tumor toxicities often associated with wild-type EGFR inhibition. This document provides detailed application notes and protocols for the in vitro cytotoxicity assessment of this compound, supporting research and development efforts for targeted cancer therapies.

Key Applications in NSCLC Research

The primary application of this compound in vitro is to evaluate its efficacy against NSCLC models harboring specific EGFR mutations. The compound's selectivity creates a valuable "therapeutic window" [3].

  • Overcoming T790M Resistance: this compound is particularly effective in models resistant to first-generation EGFR TKIs (erlotinib, gefitinib) and second-generation inhibitors (afatinib) due to the T790M gatekeeper mutation [1] [3].
  • Mutation-Specific Potency Assessment: In vitro models help determine the mutation-specific potency of this compound against a spectrum of EGFR mutations, including exon 19 deletions, L858R, and rarer mutations (e.g., G719S, L861Q), while confirming its sparing effect on wild-type EGFR [3] [2].
  • Therapeutic Window Determination: By calculating the ratio of the half-maximal inhibitory concentration (IC₅₀) for mutant versus wild-type EGFR, researchers can quantify the compound's selective index and predict its clinical safety profile [3].

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)

This colorimetric assay is standard for quantifying this compound's cytotoxicity and growth inhibitory effects.

Principle: Metabolically active cells reduce MTS tetrazolium compound to a colored formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • Cell Lines:
    • T790M Mutant: H1975 (L858R/T790M), PC-9ER (exon19del+T790M)
    • Activating Mutant: HCC827 (exon19del), H3255 (L858R)
    • Wild-Type EGFR Controls: A431, NCI-H1299, NCI-H358, H441 [4] [5]
  • Reagents: this compound (Selleckchem, CAS 1374640-70-6), DMSO, cell culture media and supplements, MTS reagent (e.g., CellTiter-Glo or MTS solution), 96-well clear flat-bottom plates [5].

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000 cells per well in 100 µL of growth media supplemented with 5% FBS. Allow cells to adhere overnight [5].
  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, then dilute in culture media to achieve the desired final concentrations (typically ranging from 0.1 nM to 10 µM). The final DMSO concentration should be equal in all wells (e.g., ≤0.1%). Add 100 µL of the compound-containing media to each well. Include vehicle-only (DMSO) controls as 100% viability and blank wells for background subtraction [5].
  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator [5].
  • Viability Measurement: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ using non-linear regression analysis in software such as GraphPad Prism [5].
EGFR Signaling Pathway Inhibition Assay (Western Blot)

This protocol assesses the mechanism of action by evaluating the inhibition of EGFR phosphorylation and its downstream signaling pathways.

Principle: Western blotting detects specific proteins and their phosphorylation states to confirm target engagement and downstream effects.

Materials: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, nitrocellulose/PVDF membranes, antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and β-actin [3].

Procedure:

  • Cell Treatment and Lysis: Treat relevant cell lines (e.g., H1975) with a range of this compound concentrations (e.g., 0-1000 nM) for 2-4 hours. Lyse cells in RIPA buffer containing inhibitors.
  • Protein Quantification and Separation: Determine protein concentration using the BCA assay. Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
  • Transfer and Blocking: Transfer proteins to a membrane and block with 5% non-fat milk or BSA in TBST for 1 hour.
  • Antibody Incubation: Incubate membranes with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Visualize bands using enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Analysis: A dose-dependent decrease in phosphorylated EGFR, AKT, and ERK levels confirms the on-target activity of this compound, while total protein levels should remain unchanged [3].

Data Presentation and Analysis

Table 1: Summary of this compound Cytotoxicity in Various NSCLC Cell Lines [5]
Cell Line EGFR Mutation Status Assay Type IC₅₀ / GI₅₀ (nM) Key Findings
H1975 L858R/T790M Growth Inhibition 23 - 32 nM High potency against T790M resistance mutation
H3255 L858R Growth Inhibition 35 nM Active against classic activating mutation
PC-9 Exon 19 deletion Growth Inhibition 26 - 84 nM Active against classic activating mutation
PC-9ER Exon 19 del + T790M Growth Inhibition 37 nM Overcomes T790M-mediated resistance
A431 Wild-type Growth Inhibition 547 nM ~10-20 fold selectivity over wild-type EGFR
H441 Wild-type Growth Inhibition 1,840 nM Confirmed selectivity against wild-type EGFR [4]
NCI-H1299 Wild-type Growth Inhibition 4,275 nM Low cytotoxicity in wild-type models [5]
Table 2: Inhibition of EGFR Phosphorylation by this compound [5]
Cell Line EGFR Mutation Status Assay Type IC₅₀ for p-EGFR (nM)
H1975 L858R/T790M Kinase (p-EGFR) 62 nM
HCC827 Exon 19 deletion Kinase (p-EGFR) 187 nM
HCC827-EPR Exon 19 del + T790M Kinase (p-EGFR) 180 nM
A431 Wild-type Kinase (p-EGFR) >4331 nM

The following diagram illustrates the primary mechanism of action of this compound and its effect on the downstream EGFR signaling pathway, which is assessed in the Western Blot protocol.

G Mutant_EGFR Mutant EGFR (e.g., L858R/T790M) This compound This compound (CO-1686) Mutant_EGFR->this compound  Binds Covalent_Bond Covalent Binding to Cys797 This compound->Covalent_Bond ATP_Pocket Inhibition of ATP-binding Pocket Covalent_Bond->ATP_Pocket Downstream Inhibition of Downstream Signaling ATP_Pocket->Downstream PI3K_AKT PI3K/AKT Pathway Downstream->PI3K_AKT  Suppresses RAS_MAPK RAS/MAPK Pathway Downstream->RAS_MAPK  Suppresses Apoptosis Induction of Apoptosis & Growth Inhibition PI3K_AKT->Apoptosis RAS_MAPK->Apoptosis

Troubleshooting and Best Practices

  • DMSO Sensitivity: Ensure the final DMSO concentration is consistent and ≤0.1% across all treatments to avoid solvent toxicity.
  • Cell Line Authentication: Regularly authenticate cell lines and check for mycoplasma contamination to ensure experimental reproducibility.
  • Compound Stability: Prepare this compound stock solutions in high-quality DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
  • Assay Linearity: For MTS assays, ensure the cell density and incubation time with the reagent are within the linear range of the assay by performing preliminary optimization experiments.
  • Data Interpretation: The potent activity of this compound against EGFRT790M mutant cells and its relative sparing of wild-type cells is a key indicator of a successful experiment [1] [3] [2]. Hyperglycemia, a clinically observed adverse event, is linked to an off-target effect of a this compound metabolite inhibiting IGF-1R; this is typically not recapitulated in standard cytotoxicity assays [2].

References

Rociletinib Preclinical Profile and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key preclinical characteristics and in vivo efficacy data for Rociletinib from the available literature [1].

Property Details
Drug Name This compound (CO-1686) [1]
Generation & Class Third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) [1]
Primary Target EGFR activating mutations (exon19del, L858R) and the resistance mutation T790M [1]
Key Preclinical Finding Overcame T790M-mediated resistance in mouse models carrying EGFR L858R/T790M mutant tumors, where first-generation TKIs (erlotinib) were ineffective [1]
Reported In Vivo Efficacy Dose-dependent tumor response in EGFR T790M mutant models [1]
Selectivity 22-fold more sensitive for EGFR L858R/T790M mutant kinases vs. Wild-Type (WT) EGFR in preclinical assays [1]

Comparative Profile of Third-Generation EGFR Inhibitors

This table places this compound's activity in context with other similar investigational agents at the time, though please note that Osimertinib (AZD9291) is now an approved standard of care [1].

Compound EGFR T790M IC50 (nM) Clinical Trial Phase Reported Efficacy (T790M+ patients) Common or Notable Toxicities
This compound (CO-1686) 100–140 [1] Phase I/II [1] RR: 59%, DCR: 93%, mPFS: 13.1 months [1] Hyperglycemia, prolonged QTc [1]
Osimertinib (AZD9291) 11–40 [1] Phase I/II [1] RR: 61%, mPFS: 9.6 months [1] Diarrhea, rashes, nausea; severe AEs: pneumonitis, prolonged QTc [1]
HM61713 10–26 [1] Phase I/II [1] PR: 62%, DCR: 91% [1] Diarrhea, skin toxicities, poor appetite [1]
EGF816 9–25 [1] Phase I [1] ORR: 54.5%, DCR: 86.4% [1] Diarrhea, stomatitis, rash [1]

Experimental Workflow for this compound Preclinical Study

The diagram below outlines the general workflow for a preclinical in vivo efficacy study of this compound. Please note that specific details like cell line numbers, dosing frequency, and tumor measurement schedules are not available in the searched literature and would need to be defined based on your specific research objectives and institutional guidelines.

rociletinib_workflow start Start Preclinical Study cell_prep Cell Line Preparation • Select EGFR mutant NSCLC cells • e.g., H1975 (L858R/T790M) start->cell_prep mouse_prep Mouse Model Establishment • Immunocompromised mice (e.g., nude) • Subcutaneous tumor inoculation cell_prep->mouse_prep grouping Randomization & Grouping • Group mice after tumor volume reaches ~100-150 mm³ • Include control groups mouse_prep->grouping dosing Drug Administration • Administer this compound (e.g., oral gavage) • Vehicle control group grouping->dosing monitoring Tumor Monitoring • Regular caliper measurements • Body weight tracking dosing->monitoring endpoint Study Endpoint • Tumor volume/growth analysis • Tumor regression assessment monitoring->endpoint analysis Data Analysis • Statistical comparison of tumor growth • PFS evaluation if applicable endpoint->analysis

EGFR Mutations and this compound Mechanism of Action

This diagram illustrates the EGFR signaling pathway in NSCLC, highlighting the mutations that this compound was designed to target.

egfr_signaling ligand EGF Ligand egfr_wt EGFR Wild-Type ligand->egfr_wt dimer Receptor Dimerization & Auto-phosphorylation egfr_wt->dimer egfr_act EGFR Activating Mutation (e.g., L858R, Exon 19 Del) egfr_act->dimer egfr_t790m Resistance Mutation T790M ('Gatekeeper') downstream Downstream Signaling (AKT, ERK Pathways) dimer->downstream outcome Cell Proliferation & Survival downstream->outcome tki_gen1 1st Gen TKI (Gefitinib, Erlotinib) tki_gen1->egfr_act Inhibits tki_gen1->egfr_t790m Ineffective tki_roc This compound (CO-1686) 3rd Gen Irreversible TKI tki_roc->egfr_act Inhibits tki_roc->egfr_t790m Overcomes

Application Notes & Protocol Gaps

The search results indicate that while this compound showed promising preclinical activity, its clinical development was likely halted. Therefore, detailed and peer-reviewed protocols for xenograft studies are not available in the public domain [1].

  • Critical Protocol Omissions: The found literature confirms efficacy in mouse models but lacks essential methodological details [1]. Key missing information includes the specific cell line used (only "transgenic mouse models" are mentioned), the dosing regimen (amount, frequency, formulation), the route of administration, and the tumor measurement schedule.
  • Historical Context: this compound was initially a promising third-generation TKI. However, updated clinical data showed a lower response rate than initially reported, and it was not approved for clinical use. Its competitor, Osimertinib, became the standard of care [1] [2].

References

Application Note: LC-MS/MS Analysis of Rociletinib in Human Liver Microsomes for Metabolic Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Rociletinib (CO-1686) is a third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed to treat non-small cell lung cancer (NSCLC) with specific activating mutations (L858R, exon 19 deletions) and the resistance mutation T790M [1] [2]. A key aspect of its development is understanding its metabolic fate. This application note describes a validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human liver microsomes (HLMs), with application to metabolic stability studies [1].

2. Key Experimental Protocols

2.1. Instrumentation and Chromatography The methodology below has been established for the precise quantification of this compound and can serve as a foundation for analytical work [1].

  • LC System: Ultra-high performance or high-performance liquid chromatography system.
  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of:
    • 55% aqueous solution (0.1% formic acid in H₂O), pH adjusted to 3.2.
    • 45% organic solvent (0.1% formic acid in acetonitrile).
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: Ambient.
  • Injection Volume: 5 µL.
  • Internal Standard: Bosutinib is used for optimal assay performance [1].

The diagram below illustrates the sample analysis workflow.

A Sample Injection B C18 Column Separation A->B Mobile Phase Flow: 0.2 mL/min C Electrospray Ionization (ESI+) B->C Analyte Elution D Mass Spectrometer (QQQ) C->D Ion Transfer E MRM Detection D->E Parent → Daughter Ion F Data Analysis E->F Quantification

2.2. Mass Spectrometric Detection Detection was performed using a triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity [1].

  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Source Parameters:
    • Capillary Voltage: 4000 V
    • Source Temperature: 350°C
    • Nebulizer Gas Flow: 11 L/min
  • MRM Transitions:
    • This compound: 556.2 → 114.0 (quantifier) and 556.2 → 112.0 (qualifier)
    • Bosutinib (IS): 530.2 → 141.0

2.3. Sample Preparation for Metabolic Stability The following protocol is used to assess the intrinsic metabolic stability of this compound [1].

  • Incubation Setup: Prepare incubation mixtures containing:
    • 0.1 M Phosphate Buffer (pH 7.4)
    • NADPH-regenerating system
    • Human Liver Microsomes (e.g., 0.5 mg/mL protein concentration)
    • This compound (e.g., 1 µM final concentration)
  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Start the reaction by adding the NADPH-regenerating system.
  • Termination: At predetermined time points (e.g., 0, 5, 15, 30, 45 min), withdraw aliquots and immediately quench the reaction with an equal volume of ice-cold acetonitrile containing the internal standard.
  • Processing: Vortex mix, then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to precipitate proteins.
  • Analysis: Inject the clear supernatant into the LC-MS/MS system.

3. Results and Data Analysis

3.1. Method Validation Data The developed LC-MS/MS method was rigorously validated, with key parameters summarized in the table below [1].

Validation Parameter Result
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.9998
Limit of Quantification (LOQ) 4.6 ng/mL
Intra-day Accuracy ≤ 4.63%
Intra-day Precision ≤ 4.63%
Inter-day Accuracy ≤ 4.63%
Inter-day Precision ≤ 4.63%

3.2. Metabolic Stability Parameters The metabolic stability of this compound was determined from the in vitro half-life, yielding the following calculated parameters [1].

Metabolic Parameter Value
In vitro Half-life (t₁/₂) 34.39 minutes
Intrinsic Clearance (CLᵢₙₜ) 20.15 µL/min/mg

The data demonstrates that the developed LC-MS/MS method is linear, sensitive, precise, and accurate for quantifying this compound in a biological matrix like HLMs [1]. The metabolic stability parameters indicate that this compound has a moderate extraction ratio, which is predictive of good oral bioavailability in humans [1]. This method is the first reported LC-MS/MS assay for this compound metabolic stability and provides a robust tool for supporting further pharmacokinetic and drug-drug interaction studies during drug development.

Key Considerations for Metabolite Analysis

While the above protocol focuses on the parent drug, extending the analysis to identify and characterize metabolites requires additional strategies:

  • High-Resolution Mass Spectrometry (HRMS): Using LC-HRMS (e.g., Q-TOF or Orbitrap instruments) is essential for metabolite identification. HRMS allows for accurate mass measurement, enabling the determination of elemental compositions and the proposal of plausible structures for metabolites.
  • Data-Dependent Acquisition (DDA): This technique can automatically trigger MS/MS scans on detected metabolite ions, providing fragmentation patterns that are crucial for structural elucidation.
  • In silico Prediction: Software tools like the WhichP450 module in StarDrop can be used at the outset to predict the molecule's metabolic soft spots and guide the search for metabolites [1].

Future Research Directions

To fully address the user's request for "this compound metabolite analysis HPLC," future research should focus on:

  • Structural Elucidation: Applying HRMS to identify the specific chemical structures of this compound metabolites formed in HLMs or in vivo.
  • Synthesis of Metabolites: If key metabolites are identified, their chemical synthesis would allow for use as authentic standards to confirm identity and for further biological activity testing.

I hope this detailed application note provides a solid foundation for your research. Should you require further clarification on the protocols, feel free to ask.

References

managing Rociletinib-induced hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Rociletinib Cause Hyperglycemia?

The hyperglycemia observed with this compound is an on-target, off-tissue effect linked to its active metabolite, M502 [1]. The primary mechanism involves the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway [1] [2].

This pathway is crucial for insulin signaling and glucose homeostasis. Inhibition of IGF-1R can lead to insulin resistance and increased glucose production [3] [2]. The diagram below illustrates this mechanism and its impact on glucose metabolism.

rociletinib_hyperglycemia This compound This compound Metabolite_M502 Metabolite_M502 This compound->Metabolite_M502 IGF1R_Inhibition IGF1R_Inhibition Metabolite_M502->IGF1R_Inhibition Insulin_Signaling Disrupted Insulin Signaling IGF1R_Inhibition->Insulin_Signaling Insulin_Resistance ↑ Insulin Resistance Insulin_Signaling->Insulin_Resistance Hepatic_Gluconeogenesis ↑ Hepatic Gluconeogenesis Insulin_Signaling->Hepatic_Gluconeogenesis Hyperglycemia Hyperglycemia Insulin_Resistance->Hyperglycemia Hepatic_Gluconeogenesis->Hyperglycemia

Clinical Incidence and Presentation

The following table summarizes the key clinical data on hyperglycemia from this compound trials [3] [4]:

Parameter Clinical Trial Data
Incidence (All Grades) 22% to 35% of patients
Incidence (Grade 3/4) 17% to 22% of patients (before management); reduced to 8% with protocol
Time to Onset Typically within the first 3 weeks of therapy
Dose Relationship Higher doses (e.g., 750 mg BID) associated with increased frequency and severity
Management Success No patients required permanent discontinuation in trials due to hyperglycemia when managed proactively [3].

Troubleshooting Guide: Monitoring and Management

Based on clinical trial experience, here is a workflow for monitoring and managing this adverse effect [3]:

management_workflow Start Initiate this compound Therapy Baseline 1. Baseline Assessment: • Fasting Blood Glucose (FBG) • HbA1c • Assess diabetes history Start->Baseline Monitor 2. Ongoing Monitoring: • Check FBG at least weekly for first 3-4 weeks. • Then, at least monthly. Baseline->Monitor Decision Grade 2 Hyperglycemia? (>160 mg/dL to 250 mg/dL) OR Grade 3/4? (>250 mg/dL) Monitor->Decision Lifestyle 3. Initial Management (Grade 2): • Implement medical nutrition therapy. • Encourage physical activity. • Continue close monitoring. Decision->Lifestyle Grade 2 Pharmacologic 4. Pharmacologic Intervention: • Initiate oral insulin-sensitizing agent  (e.g., Metformin). • Continue this compound. Decision->Pharmacologic Persistent Grade 2 DoseMod 5. Dose Modification: • For persistent Grade 2 or any Grade 3:  Consider this compound dose reduction. • Temporarily withhold for Grade 4. Decision->DoseMod Grade 3/4 Lifestyle->Pharmacologic No improvement Pharmacologic->DoseMod No improvement

Frequently Asked Questions (FAQs) for Researchers

Q1: How does the hyperglycemia profile of this compound compare to other third-generation EGFR TKIs? this compound has a distinct toxicity profile. Its main competitor, Osimertinib (AZD9291), demonstrated a much lower incidence of hyperglycemia (around 2.4% all grades) in clinical trials, with no dose-limiting hyperglycemia reported [3]. This was a key differentiator between the two agents.

Q2: Was hyperglycemia the reason this compound's clinical development was stopped? No. While hyperglycemia was a notable adverse event, it was considered manageable. The development of this compound was ultimately halted primarily due to updated efficacy data submitted to the FDA that showed a lower overall response rate (ORR) than initially reported [4]. The FDA required additional data from a Phase III trial, which led the sponsor to withdraw the application.

Q3: Can patients with pre-existing diabetes be treated with this compound? Yes. Clinical trials indicated that patients with pre-existing diabetes were successfully treated with this compound. Their condition was managed uneventfully with careful monitoring and the use of oral hypoglycemic agents, without requiring discontinuation of the cancer therapy [1].

References

QTc Prolongation Management & Monitoring Protocol

Author: Smolecule Technical Support Team. Date: February 2026

For researchers designing clinical trials or monitoring protocols, the following table summarizes key management strategies based on current cardio-oncology guidance [1].

Parameter Monitoring & Management Action
Baseline Assessment 12-lead ECG, electrolyte panel (K+, Mg2+), review of concomitant medications and comorbidities [1].
During Treatment Periodic ECGs with dose escalations, new QT-prolonging co-medications, or clinical changes (e.g., diarrhea) [1].

| Action Thresholds | • QTc < 480 ms: Continue therapy with routine monitoring. • QTc 480-500 ms: Increase monitoring frequency; correct modifiable risks. • QTc > 500 ms: Temporarily suspend rociletinib; correct contributing factors before re-challenge [1]. | | Managing TdP | Immediate advanced life support: IV magnesium, correct electrolytes, stop offending agents. Use temporary pacing or short-acting beta-agonists to increase heart rate [1]. | | Resuming Therapy | After a significant event, re-introduce at a lower dose if benefit is compelling, with weekly ECGs for ~6 weeks [1]. |

This compound-Specific Clinical Data & Mechanisms

Understanding the specific case of this compound is crucial for risk assessment.

  • Case Study Insight: A published case report describes Torsades de Pointes (TdP) in a patient taking this compound. The QTc interval peaked at 675 ms following intravenous insulin for this compound-induced hyperglycemia. The arrhythmia was controlled by stopping this compound, correcting electrolytes (K+ > 4.5 mmol/L, Mg2+ > 2.5 mEq/L), and using temporary cardiac pacing [2].
  • Proposed Mechanism: Tyrosine Kinase Inhibitors (TKIs) like this compound are theorized to directly block the hERG potassium channel (IKr), which is critical for cardiac repolarization. This inhibition delays repolarization, prolonging the QT interval and creating a substrate for arrhythmias [2] [3].
  • Real-World Incidence: A real-world study of patients on various QT-prolonging TKIs found that 24% developed some degree of QTc prolongation. Concomitant use of loop diuretics was a significant risk factor, likely due to electrolyte disturbances [3].

Experimental Protocols for Proarrhythmic Risk Assessment

For scientists investigating drug-induced arrhythmogenesis, here are key methodological approaches cited in the literature.

  • Concentration-QTc Modeling: This method establishes a relationship between plasma drug concentration and change in QTc interval. A linear mixed-effects model is often used, as demonstrated in a study of another TKI, where the slope of the relationship was estimated at 0.0026 ms/(ng/mL) [4]. This model can predict QTc effects at supratherapeutic exposures.
  • In Vitro hERG Assay: This is a standard experimental protocol to assess a drug's potential to block the IKr channel. It directly tests the leading hypothesis for this compound's mechanism of action [2].
  • Electrophysiological Study: Research on TKIs suggests they may also inhibit the PI3K signaling pathway in cardiomyocytes. PI3K inhibition alters multiple ionic currents (reduces IKr, IKs, ICaL; increases late INa), collectively prolonging the action potential duration (APD) and QT interval [5].

Frequently Asked Questions (FAQs)

Q1: What is the "two-hit" hypothesis in this compound-associated TdP? The first "hit" is the drug's inherent QTc-prolonging effect. The second "hit" is a clinical stressor such as severe hyperglycemia or electrolyte depletion (e.g., from nausea/vomiting). The case study suggests that intravenous insulin for hyperglycemia may have been the second hit, potentially by shifting potassium intracellularly and further disrupting repolarization [2].

Q2: How should I manage hyperglycemia in a patient on this compound to minimize arrhythmia risk? Based on the case report, consider the following [2]:

  • Avoid rapid, large corrections of hyperglycemia with intravenous insulin if possible, in the absence of significant acidosis.
  • If insulin is necessary, concomitant potassium infusion and close monitoring of electrolytes may be protective.
  • Proactive management of hyperglycemia with oral agents (if tolerable) might present a lower risk profile than reactive management with IV insulin.

Q3: Is Fridericia or Bazett correction preferred for QTc in oncology trials? Fridericia's formula (QTcF) is now generally preferred in modern oncology practice and trials. The Bazett formula over-corrects at high heart rates and under-corrects at low heart rates, while Fridericia provides a more stable and reliable correction [1].

This compound QTc Prolongation Signaling Pathway

The following diagram illustrates the key molecular and clinical pathways involved in this compound-induced QTc prolongation, integrating direct and indirect mechanisms.

G This compound This compound hERG Channel Blockade (IKr) hERG Channel Blockade (IKr) This compound->hERG Channel Blockade (IKr) Direct Effect Induces Hyperglycemia Induces Hyperglycemia This compound->Induces Hyperglycemia Off-Target Effect Prolonged Cardiac Repolarization Prolonged Cardiac Repolarization hERG Channel Blockade (IKr)->Prolonged Cardiac Repolarization IV Insulin Therapy IV Insulin Therapy Induces Hyperglycemia->IV Insulin Therapy QTc Interval Prolongation QTc Interval Prolongation Prolonged Cardiac Repolarization->QTc Interval Prolongation Torsades de Pointes (TdP) Torsades de Pointes (TdP) QTc Interval Prolongation->Torsades de Pointes (TdP) Intracellular K+ Shift Intracellular K+ Shift IV Insulin Therapy->Intracellular K+ Shift Reduced IKr Channel Function Reduced IKr Channel Function Intracellular K+ Shift->Reduced IKr Channel Function Reduced IKr Channel Function->Prolonged Cardiac Repolarization Nausea/Vomiting/Diarrhea Nausea/Vomiting/Diarrhea Electrolyte Depletion (K+, Mg2+) Electrolyte Depletion (K+, Mg2+) Nausea/Vomiting/Diarrhea->Electrolyte Depletion (K+, Mg2+) Electrolyte Depletion (K+, Mg2+)->Reduced IKr Channel Function

References

Frequently Asked Questions: Rociletinib Toxicity & Management

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Guidance
What are the most common dose-limiting toxicities? Hyperglycemia and QTc interval prolongation were the most frequent Grade ≥3 adverse events leading to dose reduction or discontinuation [1] [2].
How prevalent are these toxicities? In the TIGER-3 trial, 24% of patients had Grade ≥3 hyperglycemia and 6.7% had Grade ≥3 QTc prolongation [1]. Dose reductions occurred in 51% of patients (TIGER-X/TIGER-2) [2].
What is the recommended management for hyperglycemia? Implement a monitoring and treatment algorithm. Grade 3/4 hyperglycemia rates fell from 22% to 8% after initiating proactive monitoring and oral insulin-sensitizing agents [2].
What should I do if a patient experiences QTc prolongation? Monitor ECGs and electrolytes. In clinical trials, 17% of patients had a post-baseline QTc >500 ms. Dose reduction or interruption may be necessary [2].
What are the standard dose reductions? The starting dose was reduced from 625 mg to 500 mg twice daily to improve tolerability. Two dose reduction steps (in 125 mg decrements) were permitted [1].

Experimental Data on Toxicity and Efficacy

The following table summarizes key toxicity and efficacy data from rociletinib clinical trials to inform risk-benefit assessments [3] [1] [2].

Trial Name/Phase Dose Most Common Grade ≥3 AEs Efficacy in T790M+ Patients
TIGER-3 (Phase III) 500 mg BID (n=53) Hyperglycemia (24.0%), QTc Prolongation (6.7%) [1] Median PFS: 4.1 months [1]
TIGER-3 (Phase III) 625 mg BID (n=22) Hyperglycemia (24.0%), QTc Prolongation (6.7%) [1] Median PFS: 5.5 months [1]
TIGER-X/TIGER-2 (Pooled) 500 mg BID (n=79) Hyperglycemia (17%), QTc Prolongation (2.5%) [2] ORR: 23% [2]
TIGER-X/TIGER-2 (Pooled) 625 mg BID (n=170) Hyperglycemia (reported as frequent) [2] ORR: 32%, Median DoR: 8.8 months [2]

Abbreviations: AE, adverse event; BID, twice daily; DoR, duration of response; ORR, objective response rate; PFS, progression-free survival.

Toxicity Management Protocol

Based on the TIGER trials, the following monitoring and management protocol is recommended.

Pre-Therapy Assessment
  • Perform baseline fasting blood glucose and HbA1c.
  • Obtain a baseline ECG to measure QTc interval.
  • Correct any electrolyte abnormalities (e.g., potassium, magnesium, calcium).
Hyperglycemia Monitoring & Management
  • Monitoring: Check fasting blood glucose at least weekly for the first 4 weeks, then at least monthly thereafter [2].
  • Intervention for Grade ≥3 ( >250 mg/dL): Withhold this compound and initiate oral insulin-sensitizing agents (e.g., metformin) as needed [2].
  • Dose Modification: Once hyperglycemia is controlled, resume this compound at a reduced dose (e.g., 125 mg lower) [1].
QTc Prolongation Monitoring & Management
  • Monitoring: Perform ECG and electrolyte monitoring periodically, especially after dose changes [2].
  • Intervention for Grade ≥3 ( >500 ms): Withhold this compound, correct electrolytes, and reassociate causative medications [2].
  • Dose Modification: Once QTc returns to <481 ms or baseline, resume at a reduced dose. Permanently discontinue for life-threatening arrhythmias [2].

This compound Toxicity Management Workflow

The diagram below outlines the core decision-making process for managing this compound toxicities.

rociletinib_toxicity_mgmt This compound Toxicity Management Workflow Start Patient on this compound Monitor Routine Monitoring: - Blood Glucose - ECG (QTc) - Electrolytes Start->Monitor Decision Toxicity Detected? Monitor->Decision Hyperglycemia Hyperglycemia (>250 mg/dL) Decision->Hyperglycemia Yes QTprolong QTc Prolongation (>500 ms) Decision->QTprolong Yes HoldMeds Withhold this compound Hyperglycemia->HoldMeds QTprolong->HoldMeds Intervene1 Initiate Intervention: Oral Insulin-Sensitizer HoldMeds->Intervene1 Intervene2 Initiate Intervention: Correct Electrolytes HoldMeds->Intervene2 Reassess Re-assess Lab/ECG Intervene1->Reassess Intervene2->Reassess Resolved Toxicity Resolved? Reassess->Resolved Reassess->Resolved Resume Resume at Reduced Dose Resolved->Resume Yes DC Consider Permanent Discontinuation Resolved->DC No Resume->Monitor

This workflow provides a structured approach for managing this compound's key toxicities. Clinical judgment should always be applied.

Important Context for Researchers

Please note that the clinical development of this compound was discontinued in 2016 following regulatory feedback and the approval of a competitor compound, osimertinib [2]. This guide serves as a historical reference for researchers studying third-generation EGFR inhibitors and their associated toxicity profiles.

References

Rociletinib Synthesis Pathways & Key Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the synthesis pathway is the first step in identifying where impurities can form. The table below summarizes a common route to prepare Rociletinib.

  • Table 1: Key Steps in a Reported this compound Synthesis
Step Description Key Reagents & Conditions Potential Impurities / Notes
1. Core Formation Condensation and amination to form the pyrimidine core structure [1]. 5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, phosphoryl trichloride (POC l3), 1-(4-(4-amino-3-methoxyphenyl)piperazin-1-yl)ethan-1-one [1]. Incomplete reaction leads to residual starting materials.
2. Halogenation Conversion of a hydroxy group to a chloro group for further functionalization [1]. Phosphoryl chloride (POC l3), solvents like acetonitrile [1]. Over-chlorination or hydrolysis back to starting material.
3. Acrylamide Coupling Introduction of the acrylamide group via a condensation reaction [1]. Acryloyl chloride, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane) [1]. Isomerization of the acrylamide or polymerization [2].

The following diagram outlines the logical workflow for the synthesis and subsequent impurity control process.

rociletninb_synthesis start Start Synthesis step1 Core Formation & Halogenation start->step1 step2 Acrylamide Coupling step1->step2 step3 Purification & Isolation step2->step3 analysis Analytical Characterization step3->analysis impurity_ctrl Impurity Control Loop analysis->impurity_ctrl Impurity Detected? impurity_ctrl->step1 Yes, adjust earlier steps end Final API impurity_ctrl->end No, proceed

Analytical Techniques for Impurity Profiling

Effectively identifying and quantifying impurities requires robust analytical methods. The non-radioactive precursor ICO1686, an iodinated derivative of this compound, was characterized using several techniques [3].

  • Table 2: Analytical Methods for Impurity Control
Method Application in Impurity Control Example from Research
Nuclear Magnetic Resonance (NMR) Confirmation of molecular structure and identity of unknown impurities [3]. 1H NMR and 13C NMR spectra were recorded for structural confirmation [2].
High-Performance Liquid Chromatography (HPLC) Separation, identification, and quantification of impurities in the final product or intermediates [3]. Used to confirm the identity of synthesized compounds and check purity [2].
Mass Spectrometry (MS) Determination of the molecular weight and structural elucidation of impurities [3]. High-resolution mass spectrometry (HRMS) provided exact mass data [2].
Thin-Layer Chromatography (TLC) A quick, initial check of reaction completion and the number of components in a mixture [2]. Used to monitor reaction progress with UV light visualization [2].

Frequently Asked Questions (FAQs) on this compound Synthesis

Q1: What are the common impurities in this compound synthesis? While specific impurity profiles are not fully detailed in the search results, common types can be inferred from the synthesis pathway:

  • Starting Materials and Intermediates: Residual unreacted materials from earlier stages [1].
  • Isomers: Geometric isomers from the acrylamide group, which can have different biological activities [2].
  • Degradation Products: The acrylamide side chain can polymerize [2].
  • Process-Related Impurities: By-products from halogenation or incomplete condensation reactions [1].

Q2: How can I control the formation of acrylamide isomers? The formation and control of acrylamide isomers is a known challenge. Careful control of reaction conditions during the acrylamide coupling step—such as temperature, solvent, and the use of appropriate bases—is crucial to minimize isomerization [2].

Q3: What purification methods are effective for this compound? Standard purification techniques are applicable:

  • Column Chromatography: A widely used method for purifying synthetic organic compounds, including this compound intermediates and the final product [2].
  • Crystallization: Can be used to obtain a high-purity final product.

Suggested Troubleshooting Guide

Based on general organic synthesis principles, here is a guide to address common issues:

  • Table 3: Troubleshooting Common Synthesis Issues
Problem Possible Cause Suggested Action
Low Final Yield Incomplete reactions, side reactions, or inefficient purification. Optimize reaction time/temperature; use TLC to monitor progress; review purification protocol [2].
Multiple Spots on TLC/HPLC Incomplete reaction, presence of isomers, or degradation. Identify the spots (e.g., starting material, isomer); ensure reaction completion; check for sensitive functional groups (e.g., acrylamide) [2].
Acrylamide Polymerization Unsaturated moiety is unstable under reaction or storage conditions. Conduct reactions under inert atmosphere; avoid light and heat; use inhibitors during storage [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key metabolite-related adverse effect identified in clinical trials.

Adverse Effect Severity & Incidence Attributed Cause Management Strategies
Hyperglycemia Most frequent Grade 3 adverse event (22-34% of patients) [1] [2] Inhibition of the insulin-like growth factor 1 receptor (IGF-1R) pathway by a metabolite, M502 [2]. Managed with dose reduction and/or administration of oral hypoglycemic agents [2].
QTc Prolongation Grade 3 occurred in 5-12% of patients [1] [2] While not explicitly linked to a specific metabolite, it was a treatment-related adverse event requiring monitoring [1] [2]. Managed with dose reduction [2].

Mechanism of Metabolite-Induced Hyperglycemia

The diagram below illustrates the proposed mechanism by which a rociletinib metabolite causes hyperglycemia.

G This compound This compound M502 Metabolite M502 This compound->M502  Metabolism IGF1R IGF-1R Pathway M502->IGF1R  Inhibits InsulinSignal Normal Insulin Signaling IGF1R->InsulinSignal  Disrupts Hyperglycemia Hyperglycemia InsulinSignal->Hyperglycemia  Leads to

This mechanism highlights the on-target, off-tumor toxicity of a this compound metabolite. The parent drug was designed to spare wild-type EGFR to avoid classic TKI side effects like rash and diarrhea. However, its metabolite M502 interacts with an unrelated kinase pathway (IGF-1R), which plays a role in insulin signaling [2].

Experimental Protocol for Metabolic Stability Assessment

For researchers investigating this compound's metabolic properties, the following validated LC-MS/MS method can be used to estimate metabolic stability in vitro [3] [4].

  • Objective: To develop a fast, accurate, and competent LC-MS/MS assay for the quantification of this compound in a human liver microsomes (HLMs) matrix to determine its metabolic stability.

  • Materials and Reagents:

    • Test Compound: this compound (MedChem Express, Cat. No. HY-15729).
    • Internal Standard (IS): Bosutinib (MedChem Express, Cat. No. HY-10158).
    • Biological Matrix: Pooled male human liver microsomes (HLMs) (e.g., Sigma-Aldrich, M0567).
    • Co-factors: NADPH regenerating system.
    • Solvents: Acetonitrile, formic acid, DMSO (all HPLC or analytical grade).
  • LC-MS/MS Analytical Conditions:

    • Chromatography:
      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
      • Mobile Phase: Isocratic elution with 55% aqueous solution (0.1% formic acid in H2O, pH ~3.2) and 45% organic solvent (0.1% formic acid in ACN).
      • Flow Rate: ~0.2 mL/min.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • MRM Transitions:
        • This compound: 556 → 514 (quantifier) and 556 → 112 (qualifier).
        • Bosutinib (IS): 530 → 141 and 530 → 113.
  • Procedure:

    • Preparation: Pre-incubate HLMs with this compound (final concentration within linear range of 5–500 ng/mL).
    • Initiation: Start the reaction by adding the NADPH regenerating system.
    • Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 5, 15, 30, 45, 60 min).
    • Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard (bosutinib).
    • Analysis: Centrifuge samples, inject supernatant into the LC-MS/MS system, and quantify the peak area of this compound relative to the internal standard.
  • Data Analysis:

    • Plot the remaining concentration of this compound against time.
    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the "well-stirred" model. Reported values were t₁/₂ = 34.39 min and CLᵢₙₜ = 20.15 µL/min/mg, indicating a moderate extraction ratio and good bioavailability [3] [4].

Key Considerations for Researchers

  • Clinical Relevance: The hyperglycemia observed in clinical trials typically occurred within the first 3 weeks of treatment [2]. Preclinical models should monitor this timeframe.
  • Beyond M502: While M502 is identified, the complete metabolic profile of this compound and the potential toxicity of other minor metabolites are not fully elucidated.
  • Safety Monitoring: For any in vivo studies, proactive monitoring of blood glucose levels and electrocardiograms (for QTc prolongation) is crucial due to the known clinical profile [1] [2].

References

Rociletinib Resistance: Mechanisms & Frequencies

Author: Smolecule Technical Support Team. Date: February 2026

Acquired resistance to Rociletinib is diverse and can be categorized into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms. The table below summarizes the key resistance mechanisms and their observed frequencies.

Mechanism of Resistance Type Key Details Observed Frequency (from studies)
MET Amplification EGFR-independent (Bypass) Most frequently observed off-target mechanism [1]. ~26% of cases [1]
T790M Loss EGFR-dependent Emergence of T790 wild-type clones despite pre-treatment T790M positivity [2]. 6 out of 13 post-Rociletinib biopsies [2]
Tertiary EGFR Mutations EGFR-dependent Includes C797S [1], L798I [1], and mutations at L718, G724 [3]. Individual cases reported [1]
EGFR Amplification EGFR-dependent Increased copy number of the EGFR gene itself [2]. 3 out of 13 post-Rociletinib biopsies [2]
Histological Transformation EGFR-independent Transformation to Small Cell Lung Cancer (SCLC) [2]. 2 out of 13 post-Rociletinib biopsies [2]
KRAS Mutations EGFR-independent Activation of alternative signaling pathways [1]. 3 patients in a ctDNA cohort [1]
Multiple Concurrent Mechanisms Mixed Presence of two or more resistance mechanisms in the same patient [1]. 23% of patients [1]

FAQs & Troubleshooting Guides

What are the most common resistance mechanisms to this compound?

The two most prevalent resistance patterns involve the loss of the T790M mutation and the acquisition of MET amplification [2] [1].

  • T790M Loss: Pre-existing T790 wild-type clones can be selected under the selective pressure of this compound, leading to resistance [2]. This is often associated with the activation of bypass signaling pathways that maintain downstream survival signals even when EGFR is inhibited [2].
  • MET Amplification: This is the most frequently observed off-target mechanism, occurring in about a quarter of cases. It activates downstream PI3K/AKT and MAPK signaling independently of EGFR [1].
How can I detect emerging resistance mechanisms in my models?

Utilize circulating tumor DNA (ctDNA) analysis and comprehensive genomic profiling on post-progression samples.

  • ctDNA Analysis (CAPP-Seq): This non-invasive method allows for longitudinal monitoring of resistance dynamics. You can track the clonal evolution of specific mutations (e.g., rising T790M or activating mutation levels) and detect the emergence of new alterations like KRAS mutations or MET amplification [1].
  • Tissue/Cell Line Genotyping: After progression, subject tumor biopsies or established resistant cell lines to next-generation sequencing (NGS). This is critical for identifying a wide range of genetic alterations, including tertiary EGFR mutations (C797S, L798I), EGFR amplification, and histological transformation [2] [1].
What strategies can overcome MET-driven resistance?

Preclinical evidence supports combining EGFR and MET inhibition.

  • Rationale: MET amplification activates downstream signaling that bypasses EGFR blockade [1].
  • Experimental Strategy: In erlotinib-resistant xenograft models that developed MET amplification upon this compound treatment, sensitivity was restored by combining this compound with the MET inhibitor crizotinib [1].
  • Protocol Outline:
    • Generate a this compound-resistant cell line or patient-derived xenograft (PDX) model confirmed to have MET amplification via NGS or FISH.
    • Treat the model with: a) Vehicle control; b) this compound monotherapy; c) A MET inhibitor (e.g., crizotinib) monotherapy; d) The combination of this compound and the MET inhibitor.
    • Assess efficacy by measuring tumor volume over time and analyzing downstream signaling pathways (e.g., phosphorylation of ERK and AKT) via western blot to confirm pathway suppression.

The following diagram illustrates the core signaling pathways involved in both sensitivity and acquired resistance to this compound, highlighting key bypass mechanisms.

rociletinib_resistance This compound This compound EGFR_T790M EGFR (T790M Mutation) This compound->EGFR_T790M Inhibits EGFR_activating EGFR (Activating Mutation) Downstream_Survival Downstream Survival & Proliferation EGFR_T790M->Downstream_Survival Resistance Resistance to this compound Resistance->Downstream_Survival MET_amp MET Amplification MET_amp->Resistance KRAS_mut KRAS Mutation KRAS_mut->Resistance Tertiary_EGFR Tertiary EGFR Mutation (e.g., C797S) Tertiary_EGFR->Resistance Prevents Drug Binding

How does tumor heterogeneity impact resistance?

Tumor heterogeneity is a critical factor. A single pre-treatment biopsy can contain a mixture of T790M-positive and T790M-negative (wild-type) clones [2].

  • Clinical Impact: Patients with heterogeneous tumors (e.g., those with both T790M and baseline MET amplification) have inferior responses and significantly shorter progression-free survival on this compound [1].
  • Experimental Implication: This underscores the limitation of single-region biopsies. Your experimental design should account for this by using multi-region sampling or, more practically, leveraging ctDNA analysis to capture the full clonal landscape [1].

Experimental Protocols

Protocol 1: Generating a this compound-Resistant Cell Line

This protocol establishes an in vitro model to study resistance mechanisms.

  • Starting Material: Use an EGFR-mutant NSCLC cell line harboring the T790M mutation (e.g., PC-9 or H1975 derivatives made resistant to 1st-gen TKIs).
  • Drug Exposure: Culture cells in gradually increasing concentrations of this compound, starting at a low IC~50~ (e.g., 10-50 nM).
  • Dose Escalation: Increase the drug concentration by 1.5-2 fold every 2-4 weeks as cells regain robust growth.
  • Validation: After 6-9 months, confirm resistance by comparing the IC~50~ of the resistant line to the parental line via MTS or CellTiter-Glo assay. A significant rightward shift in the dose-response curve indicates acquired resistance.
  • Mechanism Identification: Subject the resistant line to whole-exome or targeted NGS to identify acquired genetic alterations [3].
Protocol 2: Profiling Resistance via ctDNA (CAPP-Seq)

This protocol outlines how to use ctDNA to monitor resistance dynamically [1].

  • Sample Collection: Collect longitudinal plasma samples (e.g., pre-treatment, every cycle, at progression) in EDTA or Streck tubes. Centrifuge to isolate plasma, then extract cell-free DNA.
  • Library Preparation & Sequencing: Use the CAPP-Seq method, which involves:
    • Designing a selector for a targeted gene panel covering key NSCLC genes (EGFR, MET, KRAS, PIK3CA, HER2, etc.).
    • Preparing sequencing libraries from the cfDNA.
    • Performing hybrid capture with the biotinylated selector.
    • Sequencing on an Illumina platform to high coverage.
  • Bioinformatic Analysis:
    • Map reads to a reference genome.
    • Call single nucleotide variants (SNVs) and insertions/deletions (indels).
    • Determine copy number alterations (e.g., MET or EGFR amplification) from the sequencing data.
  • Data Interpretation: Track variant allele frequencies (VAFs) of key mutations over time. An initial drop followed by a rise in the EGFR activating mutation and/or T790M, or the emergence of new clones, signals developing resistance.

References

Rociletinib drug interaction monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Drug Development Status and Overview

Rociletinib was an investigational, third-generation EGFR tyrosine kinase inhibitor developed for treating EGFR T790M-mutant non-small cell lung cancer (NSCLC) [1] [2]. Its clinical development was terminated in 2016 after clinical trials were suspended and the FDA did not grant approval [3] [4].

Its mechanism of action involved irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, selectively targeting EGFR activating mutations and the T790M resistance mutation while sparing wild-type EGFR [1] [2].

Safety Profile & Toxicity Management

The safety profile below is constructed from pooled data of the early-phase TIGER-X and TIGER-2 trials [4]. Hyperglycemia and QTc prolongation were the most significant and dose-limiting toxicities.

Table 1: Common Adverse Events and Management Strategies from Clinical Trials

Adverse Event Incidence (All Grades) Grade 3/4 Incidence Management Recommendations from Trials
Hyperglycemia Not precisely quantified 17% - 22% [4] Implemented monitoring & treatment algorithm: regular blood glucose checks, initiation of oral insulin-sensitizing agents (e.g., metformin); with intervention, Grade 3/4 rate dropped from 22% to 8% [4].
QTc Prolongation 12% [4] 5% - 12% [4] Regular ECG monitoring; manage with dose reduction or interruption [4] [2].
Diarrhea Common (e.g., 33% in 500mg arm) [4] Not common (No Grade 3 reported) [2] Managed supportively.
Fatigue Common (e.g., 29% in 500mg arm) [4] Information missing Managed supportively.
Nausea Common [4] Information missing Managed supportively.

A case report documented Torsades de Pointes and sudden death linked to this compound-induced QTc prolongation, exacerbated by severe hyperglycemia and electrolyte shifts [4] [5]. This highlights the critical nature of the proposed monitoring.

Proposed Experimental Monitoring Protocol

For any future in-vitro or pre-clinical research, a rigorous safety and interaction assessment plan is essential.

Table 2: Key Protocol Elements for Safety and Interaction Assessment

Assessment Area Key Protocol Element Rationale & Context
Cardiac Safety ECG Monitoring: Regular ECGs to track QTc interval. Crucial due to the identified risk of QTc prolongation and potential for Torsades de Pointes [4] [5].
Metabolic Monitoring Glycemic Control: Frequent blood glucose monitoring, especially in initial phases. Hyperglycemia is a known, mechanism-based toxicity [4] [2].
Drug Interaction Risk hERG Channel Assay: Assess the drug's potential to block the hERG potassium channel. A foundational test to understand the root cause of QTc prolongation [5].
CYP450 Inhibition/Induction: Evaluate the drug's interaction with major cytochrome P450 enzymes. Standard practice to predict metabolic drug-drug interactions, even if specific clinical data is unavailable.
Electrolyte Management Electrolyte Repletion: Maintain potassium >4.5 mmol/L and magnesium >2.5 mEq/L. Correcting electrolyte imbalances is critical in managing drug-induced QTc prolongation [5].

The diagram below illustrates the core workflow for managing these key risks based on the clinical trial data and case study.

G cluster_monitoring Continuous Monitoring cluster_interventions Intervention Triggers cluster_actions Corrective Actions Start Initiate this compound ECG ECG for QTc Interval Start->ECG Glucose Blood Glucose Start->Glucose Electrolytes Potassium/Magnesium Start->Electrolytes QTc_Risk QTc Prolongation or TdP Risk ECG->QTc_Risk Detects Hyperglycemia_Risk Hyperglycemia Glucose->Hyperglycemia_Risk Detects Electrolytes->QTc_Risk Imbalance Exacerbates Dose_Adjust Dose Reduction or Interruption QTc_Risk->Dose_Adjust Correct_Electrolytes Aggressive Electrolyte Repletion QTc_Risk->Correct_Electrolytes Pacing Temporary Pacing (for TdP) QTc_Risk->Pacing Hyperglycemia_Risk->Dose_Adjust Hypo_Agent Initiate Oral Hypoglycemic Agent Hyperglycemia_Risk->Hypo_Agent

Figure 1: Proposed safety monitoring and intervention workflow for this compound based on historical clinical data.

FAQs for Researchers

Q1: Why was the clinical development of this compound stopped? The development was halted primarily due to an updated efficacy analysis that showed a lower confirmed response rate than initially reported, coupled with a significant toxicity profile (hyperglycemia and QTc prolongation). Furthermore, the FDA's Oncologic Drugs Advisory Committee (ODAC) voted against approval, and a competing drug, Osimertinib, was approved for the same indication [4] [1].

Q2: Are there any known drug-drug interactions with this compound? No specific drug interaction data is available from clinical trials [3] [6]. However, based on its toxicity profile, co-administration with other drugs that prolong the QTc interval or cause hyperglycemia would require extreme caution [5].

Q3: What was the most effective dose of this compound in trials? In phase 2 studies, the antitumor activity was assessed at 500 mg and 625 mg twice daily. The 625 mg dose showed a response rate of 32% versus 23% for the 500 mg dose, but also led to a higher rate of dose reductions due to toxicity [4].

References

Rociletinib compared Afatinib EGFR mutation

Author: Smolecule Technical Support Team. Date: February 2026

Rociletinib vs. Afatinib: At a Glance

Feature This compound Afatinib
Generation Third-generation EGFR TKI [1] [2] [3] Second-generation EGFR TKI [4] [5]
Mechanism of Action Irreversible, covalent binding to EGFR [2] Irreversible, covalent binding to EGFR; pan-HER inhibitor [4] [5]
Primary Target EGFR T790M resistance mutation & common activating mutations (e.g., L858R, exon 19 del) [1] [2] Common activating EGFR mutations (e.g., L858R, exon 19 del); targets entire ErbB family (EGFR, HER2, HER4) [4] [5] [6]
Activity vs. T790M High; designed to overcome T790M-mediated resistance [2] Limited; poor clinical efficacy against T790M [4] [2]
Activity vs. EGFR WT Spares WT EGFR; high mutant-selectivity [2] Inhibits WT EGFR; leads to on-target toxicities [4]
Key Clinical Efficacy In T790M+ patients: ORR ~59-67%, mPFS ~6.8-13.1 months [1] [2] In 1st-line for common mutations: mPFS ~11-13 months [4]
Common Adverse Events Hyperglycemia, QTc prolongation, diarrhea [1] [2] Diarrhea, rash/acne, stomatitis [4] [5]
CNS Penetration Low to Poor [7] Very Low; often undetectable in brain tissue [7]
Development Status Discontinued (as of 2016) [1] Approved for 1st-line treatment of EGFR-mutant NSCLC [4]

Detailed Analysis and Experimental Data

Mechanism of Action and Target Profile

The following diagram illustrates the key mechanistic differences and subsequent clinical implications.

G Start EGFR Mutant NSCLC Afatinib Afatinib Start->Afatinib This compound This compound Start->this compound After 1st/2nd Gen TKI Failure & T790M+ AfatMech Irreversible Pan-HER Inhibitor (Targets EGFR, HER2, HER4) Afatinib->AfatMech RociMech Irreversible, Mutant-Selective Inhibitor (Spares Wild-Type EGFR) This compound->RociMech AfatEffect Effective against classic activating mutations AfatMech->AfatEffect AfatClin Used as 1st-line therapy AfatEffect->AfatClin AfatTox On-target toxicities (Diarrhea, Rash/Stomatitis) AfatClin->AfatTox RociEffect Potent activity against T790M resistance mutation RociMech->RociEffect RociClin Developed for 2nd-line after TKI resistance RociEffect->RociClin RociTox Off-target toxicities (Hyperglycemia, QTc Prolongation) RociClin->RociTox

Supporting Clinical Trial Data

The quantitative data in the summary table is derived from the following key studies:

  • This compound (TIGER-3 Trial): This Phase 3 randomized trial compared this compound to chemotherapy in patients with advanced EGFR-mutated NSCLC who progressed on prior EGFR TKI and platinum-based chemotherapy. In the T790M-positive subgroup, this compound demonstrated a median Progression-Free Survival (PFS) of 6.8 months versus 2.7 months with chemotherapy [1]. Earlier Phase I/II data reported an Objective Response Rate (ORR) of 59% and a PFS of 13.1 months in T790M-positive patients [2].
  • Afatinib (LUX-Lung Trials & Resistance Study): The LUX-Lung 3 and 6 trials established Afatinib's efficacy as a first-line treatment, with a median PFS of approximately 11 to 13 months in patients with classic EGFR mutations [4]. A key study on acquired resistance to Afatinib found that upon disease progression, the T790M mutation emerged in only about 48% of patients (20 out of 42), confirming that Afatinib is not effective at suppressing T790M in the clinical setting [4].

Key Takeaways for Drug Development

  • Therapeutic Niche: this compound and Afatinib were designed for distinct clinical contexts. Afatinib is a foundational first-line therapy for classic EGFR mutations, while this compound was developed as a salvage therapy for the predominant T790M-mediated resistance.
  • Toxicity Profiles Stem from Mechanism: The different toxicity profiles (Afatinib's skin/GI effects vs. This compound's metabolic/cardiac effects) are direct consequences of their selectivity, informing critical risk-benefit assessments.
  • CNS Efficacy as a Critical Differentiator: Both drugs show poor blood-brain barrier penetration [7]. This highlights a significant limitation of earlier EGFR TKIs and an area where third-generation inhibitors like Osimertinib have a marked advantage.

Experimental Protocol Overview

For the clinical data cited, the general methodologies were:

  • Clinical Trial Design (e.g., TIGER-3 for this compound): Multicenter, randomized, open-label Phase 3 trial. Patients were randomized to receive either oral this compound (500 or 625 mg twice daily) or single-agent chemotherapy. The primary endpoint was investigator-assessed Progression-Free Survival (PFS) according to RECIST v1.1 [1].
  • Resistance Mechanism Analysis (e.g., for Afatinib): A common methodology involves collecting tumor tissue or liquid biopsy samples from patients after confirmed disease progression on the drug. Genetic analysis is then performed via DNA sequencing (e.g., using kits like therascreen EGFR RGQ PCR Kit) to identify acquired mutations like T790M [4].

References

Rociletinib clinical trial outcomes ASTRIS

Author: Smolecule Technical Support Team. Date: February 2026

Rociletinib Clinical Trial Outcomes

This compound (CO-1686) was an oral, mutant-selective, third-generation EGFR-TKI investigated for treating EGFR T790M-mutant NSCLC. Key outcomes from its primary clinical trials are summarized below.

Trial Name/Phase Patient Population Primary Endpoints & Key Outcomes Notable Adverse Events (AEs)

| TIGER-X (Phase I/II) [1] Dose-finding | EGFR-mutated NSCLC progressed after 1st/2nd gen EGFR TKI | ORR (T790M+): 59% (centrally confirmed); DCR: 93% ORR (T790M-): 29%; DCR: 59% Median PFS (T790M+): 13.1 months Median PFS (T790M-): 5.6 months | Hyperglycemia (47-57% all-grade; 22-29% Gr≥3) Diarrhea (22-57% all-grade) Nausea (35-44% all-grade) QTc prolongation (12-26% all-grade; 8% Gr≥3) | | TIGER-2 (Phase II) [1] Expansion | EGFR T790M+ NSCLC | ORR (500mg BID): 23% ORR (625mg BID): 32% Median DoR (500mg BID): 9.1 months Median DoR (625mg BID): 8.8 months | Similar AE profile to TIGER-X; hyperglycemia was a predominant Gr≥3 AE. |

Experimental Protocols Overview

For the trials mentioned above, the key methodological details were as follows:

  • Study Design: The TIGER-X trial was a phase I/II, open-label, multicenter study. It consisted of a phase I dose-escalation component followed by a phase II expansion part [1].
  • Patient Population: The study enrolled patients with advanced EGFR-mutated NSCLC who had progressed after previous treatment with first- or second-generation EGFR TKIs. T790M mutation status was required for the phase II expansion cohort [1].
  • Intervention: Patients received this compound orally at various twice-daily (BID) doses. The development involved two formulations: an initial free-base and a later hydrogen bromide (HBr) salt form designed to improve the pharmacokinetic profile [1].
  • Primary Objectives:
    • Phase I: To determine the safety, toxicity profile, and pharmacokinetic characteristics of this compound [1].
    • Phase II: To assess the Objective Response Rate (ORR) and Duration of Response (DoR) [1].
  • Secondary/Exploratory Endpoints: These included Progression-Free Survival (PFS), Overall Survival (OS), Quality of Life (QoL), and biomarker analyses [1].
  • Biomarker Analysis: The TIGER-X trial included correlative studies using liquid biopsy. Plasma samples were analyzed via the cobas EGFR Mutation Test, demonstrating a 64% positive percent agreement with tumor tissue results for detecting T790M mutation [1].

Reasons for Discontinuation of Development

The clinical development of this compound was terminated in May 2016. The decision was based on a pooled analysis of data from the TIGER-X and TIGER-2 trials submitted to the U.S. FDA [1].

  • Insufficacy in Larger Dataset: The initial promising response rates were not sustained when more mature data from a larger pool of patients were analyzed. The confirmed ORR was lower than initially reported [1] [2].
  • Significant Adverse Events: The high incidence of treatment-related hyperglycemia and QTc prolongation raised concerns about the drug's safety profile and manageability [1] [2].
  • FDA Decision: The U.S. FDA decided not to grant accelerated approval for this compound. Following this, the sponsor terminated all ongoing clinical studies and withdrew its marketing applications [1].

The following diagram illustrates this compound's path from clinical development to its eventual discontinuation.

rociletinib_development start Start: Development for T790M+ NSCLC phase1 Phase I/II TIGER-X Trial start->phase1 breakthrough FDA Breakthrough Therapy Designation (May 2014) phase1->breakthrough phase2 Phase II TIGER-2 Trial analysis Pooled Data Analysis (Lower confirmed ORR) phase2->analysis breakthrough->phase2 termination Development Terminated (May 2016) analysis->termination safety Significant Safety Signals (Hyperglycemia, QTc Prolongation) safety->termination

Interpretation of Clinical Data

When interpreting this compound's clinical data, consider these points:

  • The initial high ORR of 59% in the TIGER-X trial was based on a smaller subset of patients with centrally confirmed T790M+ tumors. Subsequent analysis of a larger patient population showed a confirmed ORR of 32%, which was a key factor in the FDA's decision [1].
  • The T790M mutation was detected via liquid biopsy in some study cohorts, showing high specificity but lower sensitivity compared to tissue biopsy, particularly in patients with intrathoracic disease. This may have influenced patient selection and outcome assessments [1].
  • Compared to Osimertinib, this compound had poorer central nervous system (CNS) penetration, limiting its efficacy in treating brain metastases, a common complication in EGFR-mutant NSCLC [3].

References

Rociletinib response rate T790M-positive negative

Author: Smolecule Technical Support Team. Date: February 2026

Rociletinib Response Rate Comparison

Mutation Status Objective Response Rate (ORR) Disease Control Rate (DCR) Study Phase & Citation
T790M-Positive 59% (95% CI, 45 to 73) [1] 93% [1] Phase 1-2 Trial (TIGER-X) [1]
T790M-Negative 29% (95% CI, 8 to 51) [1] 59% [1] Phase 1-2 Trial (TIGER-X) [1]
T790M-Positive (500 mg) Information not available 74% (DCR at ~3 months) [2] Phase 3 Trial (TIGER-3) [2]
T790M-Positive (625 mg) Information not available Information not available Phase 3 Trial (TIGER-3) [2]

The stark difference in response rates underscores the targeted nature of this compound. Its mechanism is designed to selectively inhibit the T790M resistance mutation, which explains the more substantial antitumor activity observed in that patient population [1].

Experimental Protocol & Trial Design

The data in the table above comes from two main clinical trials. Here is a detailed look at their methodologies.

  • Study Design: The primary efficacy data comparing T790M-positive and T790M-negative patients comes from the TIGER-X trial, a phase 1-2, open-label, drug-company sponsored study [1]. The TIGER-3 trial was a phase 3 randomized study designed to compare this compound to chemotherapy, but its development was discontinued in 2016 and enrollment was halted [2].
  • Patient Population: The studies enrolled patients with advanced or metastatic EGFR-mutated NSCLC who had experienced disease progression after treatment with a first- or second-generation EGFR tyrosine kinase inhibitor (e.g., erlotinib) [2] [1]. In TIGER-X, 50% of patients had three or more sites of metastatic disease, and 44% had a history of brain metastases [1].
  • Intervention: Patients received oral this compound at various doses. In the TIGER-3 trial, the starting dose was either 500 mg or 625 mg twice daily in a 21-day cycle [2].
  • Key Efficacy Endpoints:
    • Objective Response Rate (ORR): The proportion of patients with a confirmed complete or partial response to treatment, as assessed by the study investigators [2]. This was a key metric in TIGER-X [1].
    • Disease Control Rate (DCR): The proportion of patients who achieved a complete response, partial response, or stable disease [2] [1].
  • Methodology for Mutation Status: Tumor mutation status (including T790M) was centrally confirmed from biopsy or surgical resection samples obtained within 60 days before study treatment. Central genotyping was performed using methods like the therascreen EGFR RGQ PCR Kit [2].

This compound's Mechanism of Action & Resistance

The following diagram illustrates the underlying biology that explains the differential response rates.

G cluster_path Mechanism of T790M Resistance to 1st-Gen TKIs FirstGenTKI 1st-Gen EGFR-TKI (e.g., Erlotinib) EGFR_Active EGFR with Activating Mutation (e.g., L858R) FirstGenTKI->EGFR_Active Binds and Inhibits EGFR_T790M EGFR with T790M Mutation (Resistance Mutation) ATP ATP Binding Enhanced Affinity EGFR_T790M->ATP Causes This compound This compound This compound->EGFR_T790M Mutant-Selective Irreversible Inhibition CellDeath Inhibition of Cell Growth and Induction of Apoptosis This compound->CellDeath Leads to ATP->FirstGenTKI Steric Hindrance & Reduced Binding

This mechanism is why patients with T790M-positive cancer showed a much higher response to this compound. For T790M-negative cancers, resistance is driven by other, alternative pathways that this compound does not effectively target, resulting in a lower response rate [3].

Important Context and Safety Profile

When evaluating this data, it is crucial to consider the following:

  • Discontinued Development: The clinical development of this compound was halted in 2016 by the sponsor [2]. Consequently, it was never approved for clinical use, and its development was discontinued while the phase 3 TIGER-3 trial was still ongoing.
  • Significant Adverse Events: The TIGER-3 trial reported that adverse events were more frequent with this compound than with chemotherapy. These included hyperglycemia (24.0% grade 3 or higher) and corrected QT prolongation (6.7%) [2]. Hyperglycemia was a known, manageable side effect that often responded to dose reduction and oral hypoglycemic medications [1].

References

Rociletinib FDA breakthrough therapy designation

Author: Smolecule Technical Support Team. Date: February 2026

Rociletinib's Regulatory Journey and Outcome

The timeline below summarizes the key milestones in this compound's development.

2014 (May) 2014 (May) Breakthrough Therapy Designation Granted [1] Breakthrough Therapy Designation Granted [1] 2014 (May)->Breakthrough Therapy Designation Granted [1] 2016 (May) 2016 (May) Development Terminated, No FDA Approval [2] [1] Development Terminated, No FDA Approval [2] [1] 2016 (May)->Development Terminated, No FDA Approval [2] [1] Present Present Status: Not FDA Approved [2] Status: Not FDA Approved [2] Present->Status: Not FDA Approved [2] Breakthrough Therapy Designation Granted [1]->2016 (May) Development Terminated, No FDA Approval [2] [1]->Present

This compound vs. Osimertinib: A Clinical Comparison

The table below compares key efficacy and safety data from the clinical trials of this compound and osimertinib, the EGFR inhibitor that ultimately gained approval.

Feature This compound (CO-1686) Osimertinib (AZD9291)
FDA Breakthrough Therapy May 2014 [1] Not specified in sources
FDA Approval Status Not approved; development terminated [2] Approved (benchmark for success)
Primary Molecular Target EGFR T790M mutation [1] EGFR T790M mutation
Confirmed ORR (T790M+) 32% (at 625 mg BID) [1] ~66% (from AURA trial pool)
Median Progression-Free Survival (PFS) 5.7 months (at 500 mg BID) [1] ~11.0 months (from AURA3 trial)
Common Grade 3+ Adverse Events Hyperglycemia (28.8%), QTc prolongation (7.7%) [1] Rash, diarrhea, dry skin (generally lower grade 3+ rates)
Key Limiting Toxicity Hyperglycemia (linked to an IGF-1R inhibitory metabolite) [1] Interstitial lung disease (ILD) (requires monitoring)

Experimental Data and Protocols from Clinical Trials

The data in the comparison table primarily comes from the pivotal clinical trials that evaluated these drugs in patients with EGFR T790M-mutant NSCLC.

  • Trial Designs: The key efficacy data for this compound came from the TIGER-X and TIGER-2 trials [1]. These were phase I/II and phase II studies, respectively, designed for patients with metastatic EGFR T790M-mutant NSCLC who had progressed after prior EGFR-TKI therapy. Patients received this compound at doses of 500 mg or 625 mg twice daily.
  • Efficacy Endpoint Measurement: The primary efficacy endpoint was the Confirmed Objective Response Rate (ORR), which is the percentage of patients whose tumors shrank by a predefined amount (based on RECIST criteria 1.1) confirmed at a later time point. This was assessed by independent central review. Duration of Response (DoR) and Progression-Free Survival (PFS) were key secondary endpoints [1].
  • Safety Assessment: Safety was evaluated by continuously monitoring all treated patients for adverse events (AEs), which were graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Specific attention was paid to hyperglycemia (measured via blood glucose levels) and QTc interval prolongation (measured by electrocardiograms) [1].

Scientific Legacy and Current Research

Despite its clinical failure, this compound's story is not over. Its unique chemical structure continues to be a valuable asset in drug discovery.

  • A Tool for Modern Drug Discovery: The 2,4-diaminopyrimidine scaffold of this compound is not intrinsically problematic and is found in several successful drugs [3]. Recent scientific literature shows that researchers are using this compound's core structure to design and synthesize new, irreversible EGFR inhibitors [3] [4]. The goal is to create analogs with improved potency, selectivity, and physical properties (like solubility) while avoiding the off-target toxicity that plagued this compound [3].
  • Application in PROTAC Technology: In the emerging field of Proteolysis-Targeting Chimeras (PROTACs)—which are molecules designed to tag a specific protein for degradation rather than just inhibit it—this compound has been used as the "warhead" that binds to the target EGFR protein [4]. This demonstrates its continued relevance as a starting point for creating novel and potentially more effective therapeutic modalities.

References

Rociletinib clinical development termination reasons

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Analysis of Termination Reasons

The decision to halt rociletinib's development was the result of several interconnected factors becoming clear during clinical trials.

  • Comparative Efficacy and Data Revisions: Early-phase trials initially reported a high response rate (59%) in T790M+ patients [1]. However, subsequent data updates revealed a lower confirmed response rate. This downgrade in efficacy data during discussions with the FDA significantly weakened this compound's competitive position against osimertinib, which demonstrated robust and consistent results [1] [2].

  • Specific Safety Concerns: The safety profile of this compound presented unique clinical management challenges. The high incidence of serious hyperglycemia required proactive monitoring and intervention, while QTc prolongation is a potentially life-threatening side effect that necessitates careful cardiac monitoring and can limit the use of other medications [2]. These issues were less prominent with osimertinib.

  • Failed Trial and Market Context: The termination of the global TIGER-3 trial due to the sponsor discontinuing the drug program was the direct operational reason for its end. With a superior competing therapy already available and a challenging risk-benefit profile, the commercial and clinical rationale for continuing this compound's development evaporated [2].

Experimental Data and Protocols

For researchers, the key experimental data and methodologies from this compound's development are outlined below.

Table 2: Key Preclinical and Clinical Experimental Data

Assay Type Cell Line / Model Key Finding (IC50/GI50) Protocol Summary
Biochemical Kinase Assay Cell-free system Ki: 21.5 nM (EGFRL858R/T790M); Ki: 303.3 nM (EGFRWT) [3]. Recombinant human EGFR kinases used in a continuous-read assay (e.g., Omnia assay). Measures inhibitor potency by determining inhibition constant (Ki). [3]
Cellular Growth Assay (In vitro) NCI-H1975 (L858R/T790M) GI50: 32 nM [3]. Cells seeded and treated with a dilution series of this compound for 72 hours. Cell viability determined by CellTiter-Glo assay. GI50 calculated using non-linear regression (e.g., GraphPad Prism). [3]
In Vivo Efficacy Study Human EGFR mutant transgenic mouse models Dose-dependent tumor growth inhibition [3]. Mice (e.g., EGFRL858R/T790M models) treated with this compound via oral gavage. Tumor volume measured over time to assess tumor growth inhibition. [3]
Clinical Trial (Phase 1/2) EGFR T790M+ NSCLC patients ORR: 59% (Investigator-assessed) [1]. Patients with confirmed EGFR T790M+ NSCLC previously treated with a TKI received this compound (e.g., 500 mg or 625 mg BID). Tumor response assessed by RECIST 1.1 criteria. [1]

Visualizing the Clinical Development Pathway

The following diagram illustrates the key stages and decision points in this compound's clinical development, culminating in its termination.

Start Preclinical Discovery A Phase 1/2 Trials Start->A B Initial Promising Data A->B D Phase 3 Trial (TIGER-3) B->D C Competitor Data (Osimertinib) E Final Data Analysis C->E Superior Profile D->E F Development Terminated (2016) E->F

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

555.22057227 Da

Monoisotopic Mass

555.22057227 Da

Heavy Atom Count

40

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72AH61702G

Wikipedia

Rociletinib

Dates

Last modified: 08-15-2023
1: Liu SV, Subramaniam D, Cyriac GC, Abdul-Khalek FJ, Giaccone G. Emerging protein kinase inhibitors for non-small cell lung cancer. Expert Opin Emerg Drugs. 2014 Mar;19(1):51-65. doi: 10.1517/14728214.2014.873403. Epub 2013 Dec 20. PubMed PMID: 24354593.

Explore Compound Types